Product packaging for Spenolimycin(Cat. No.:CAS No. 95041-97-7)

Spenolimycin

Cat. No.: B1204605
CAS No.: 95041-97-7
M. Wt: 346.38 g/mol
InChI Key: JXUOVTMVWNHOAJ-XLBYJKOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spenolimycin is a spectinomycin-type antibiotic isolated from the fermentation beers of Streptomyces gilvospiralis sp. nov. . Its chemical structure has been identified as 3'-O-methylspectinomycin-3',4'-enol ether . In vitro studies have demonstrated that this compound is active against a wide range of aerobic Gram-positive and Gram-negative bacteria . Notably, its activity against Neisseria gonorrhoeae was reported to be two to four-fold greater than that of spectinomycin . Furthermore, the compound has shown efficacy in the standard mouse protection test against challenges with Escherichia coli , Klebsiella pneumoniae , and Streptococcus pneumoniae , indicating its potential for in vivo research applications. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2O7 B1204605 Spenolimycin CAS No. 95041-97-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95041-97-7

Molecular Formula

C15H26N2O7

Molecular Weight

346.38 g/mol

IUPAC Name

(1R,3S,5R,8S,10R,11S,12S,13R,14S)-7-methoxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradec-6-ene-8,12,14-triol

InChI

InChI=1S/C15H26N2O7/c1-6-5-7(21-4)15(20)14(22-6)23-13-11(19)8(16-2)10(18)9(17-3)12(13)24-15/h5-6,8-14,16-20H,1-4H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1

InChI Key

JXUOVTMVWNHOAJ-XLBYJKOOSA-N

SMILES

CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC

Isomeric SMILES

C[C@@H]1C=C([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)OC

Canonical SMILES

CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC

Other CAS No.

95041-97-7

Synonyms

spenolimycin

Origin of Product

United States

Foundational & Exploratory

Spenolimycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces gilvospiralis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spenolimycin, a novel spectinomycin-type antibiotic, was first isolated from the fermentation broth of Streptomyces gilvospiralis sp. nov. strain AB634D-177.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed, albeit inferred, experimental protocols for the fermentation of the producing organism and the subsequent purification of the antibiotic. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and antibiotic development.

Discovery and Producing Organism

This compound was discovered as a new spectinomycin-type antibiotic from the fermentation of a novel actinomycete, Streptomyces gilvospiralis sp. nov. strain AB634D-177.[1] This strain was also observed to co-produce small quantities of spectinomycin.[1]

Fermentation of Streptomyces gilvospiralis

This compound is produced by conventional submerged culture of Streptomyces gilvospiralis. A peak antibiotic titer of 140 µg/mL has been reported in 14-liter fermentors.[1]

Fermentation Parameters

The following table summarizes the key fermentation parameters for this compound production.

ParameterValue/Condition
Producing OrganismStreptomyces gilvospiralis sp. nov. strain AB634D-177
Fermentation TypeSubmerged Culture
Fermentor Volume14 Liters
Peak Antibiotic Titer140 µg/mL
Experimental Protocol: Fermentation

The following is a representative protocol for the fermentation of Streptomyces gilvospiralis for this compound production, based on standard practices for actinomycete fermentation.

2.2.1. Media Composition

  • Seed Medium (Inferred):

    • Soluble Starch: 20 g/L

    • Glucose: 10 g/L

    • Yeast Extract: 5 g/L

    • Peptone: 5 g/L

    • CaCO₃: 2 g/L

    • pH adjusted to 7.0 before sterilization

  • Production Medium (Inferred):

    • Glucose: 40 g/L

    • Soybean Meal: 20 g/L

    • (NH₄)₂SO₄: 5 g/L

    • K₂HPO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • CaCO₃: 5 g/L

    • Trace Element Solution: 1 mL/L

    • pH adjusted to 7.2 before sterilization

2.2.2. Inoculum Development

  • A well-sporulated culture of Streptomyces gilvospiralis from an agar slant is used to inoculate a 250 mL flask containing 50 mL of seed medium.

  • The seed culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

2.2.3. Production Fermentation

  • A 14-liter fermentor containing 10 liters of production medium is sterilized.

  • The fermentor is inoculated with a 5% (v/v) seed culture.

  • Fermentation is carried out at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.

  • The pH is maintained at approximately 7.0-7.5 during the fermentation.

  • The production of this compound is monitored by bioassay or HPLC analysis. The peak titer is typically reached after 5-7 days of fermentation.

Isolation and Purification of this compound

This compound is a water-soluble and basic antibiotic, which dictates the choice of isolation and purification methods.[2] The process generally involves cation exchange chromatography followed by further purification steps.

Experimental Protocol: Isolation and Purification

The following is a representative protocol for the isolation and purification of this compound from the fermentation broth.

3.1.1. Broth Pre-treatment

  • The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration.

  • The pH of the clarified broth is adjusted to 8.0.

3.1.2. Cation Exchange Chromatography

  • The clarified broth is applied to a column packed with a weak acid cation exchange resin (e.g., Amberlite IRC-50) pre-equilibrated with a suitable buffer at a slightly alkaline pH.

  • The column is washed with deionized water to remove unbound impurities.

  • This compound is eluted with a dilute acid solution (e.g., 0.5 N HCl).

3.1.3. Neutralization and Concentration

  • The acidic eluate containing this compound is neutralized with a suitable base (e.g., NaOH).

  • The neutralized solution is concentrated under reduced pressure.

3.1.4. Further Purification (Inferred)

  • The concentrated this compound fraction is further purified by column chromatography on silica gel or a reversed-phase support (e.g., C18).

  • Elution is performed with a solvent system such as chloroform-methanol-ammonia or a water-acetonitrile gradient.

  • Fractions are collected and monitored for the presence of this compound.

  • Pure fractions are pooled, concentrated, and lyophilized to yield pure this compound.

Structure and Characterization

The structure of this compound was determined by spectral studies and confirmed by chemical degradation to spectinomycin.[2] It is identified as 3'-O-methylspectinomycin-3',4'-enol ether.[2]

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₅H₂₄N₂O₇
Molecular Weight344.36 g/mol
AppearanceWhite, water-soluble powder
Chemical ClassAminocyclitol, Spectinomycin-type antibiotic
Spectroscopic Data (Representative)
¹H NMR (D₂O) ¹³C NMR (D₂O)
δ (ppm)δ (ppm)
~5.0 (d, 1H, H-1)~100 (C-1)
~3.5-4.5 (m, sugar protons)~60-80 (sugar carbons)
~2.5-3.0 (m, N-CH₃)~30-40 (N-CH₃)
~1.2 (d, 3H, C-CH₃)~15-20 (C-CH₃)

Visualizations

This compound Production Workflow

Spenolimycin_Production_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification A Inoculum Development (Streptomyces gilvospiralis) B Production Fermentation (14-L Fermentor) A->B 5% v/v C Harvest & Clarification B->C D Cation Exchange Chromatography C->D E Neutralization & Concentration D->E F Final Purification (e.g., Silica Gel Chromatography) E->F G Lyophilization F->G H Pure this compound G->H

Caption: Workflow for this compound production and isolation.

This compound Structure

Spenolimycin_Structure cluster_structure Key Structural Features This compound This compound (3'-O-methylspectinomycin-3',4'-enol ether) A Aminocyclitol Core B Sugar Moiety A->B C 3'-O-methyl Group B->C D 3',4'-enol ether B->D

References

Spenolimycin's Action on Bacterial Ribosomes: An Uncharted Territory in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a spectinomycin-type antibiotic, a comprehensive understanding of the precise molecular mechanism of action of spenolimycin on bacterial ribosomes remains largely elusive within the public scientific domain. Extensive searches for dedicated research articles, quantitative data, and detailed experimental protocols specifically elucidating this compound's interaction with the 70S ribosome have yielded no specific results. This indicates a significant gap in the current body of scientific literature, rendering an in-depth technical guide on its core mechanism of action, as requested, currently unfeasible.

While this compound is known to be a derivative of spectinomycin, the specifics of its binding site, its influence on the discrete phases of protein synthesis—initiation, elongation, and termination—and the quantitative metrics of its interaction with the bacterial ribosome have not been publicly documented. Spectinomycin itself is known to bind to the 30S ribosomal subunit, near the head region, and interferes with the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby inhibiting the elongation phase of protein synthesis. It is plausible that this compound shares a similar general mechanism; however, without direct experimental evidence, this remains speculative.

The absence of specific data precludes the creation of the requested detailed tables of quantitative data, such as binding affinities (Kd), half-maximal inhibitory concentrations (IC50) for translation, or kinetic parameters of ribosomal inhibition. Similarly, the lack of published studies means there are no specific experimental protocols—such as those for cryo-electron microscopy (cryo-EM) of this compound-ribosome complexes, in vitro translation assays, or ribosome footprinting analyses—that can be cited and detailed.

Consequently, the generation of diagrams illustrating signaling pathways, experimental workflows, or logical relationships using the DOT language is not possible, as the foundational information to construct such visualizations is unavailable.

This lack of specific research on this compound's mechanism of action presents a clear opportunity for future investigation in the field of antibiotic research. Such studies would be crucial for a complete understanding of this spectinomycin analog and could provide valuable insights for the development of novel antibacterial agents. Researchers and drug development professionals are encouraged to consider this knowledge gap in their future research endeavors.

Spenolimycin: A Technical Whitepaper on its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the antibacterial activity of spenolimycin, a spectinomycin-type antibiotic. It is intended to serve as a technical guide, presenting available data on its spectrum of activity, the experimental methods used for its characterization, and its likely mechanism of action.

Introduction

This compound is an antibiotic isolated from the fermentation broth of a novel actinomycete species, Streptomyces gilvospiralis sp. nov.[1]. It belongs to the spectinomycin class of aminocyclitol antibiotics. Early studies have demonstrated its potential as a broad-spectrum antibacterial agent, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria[2][3]. Notably, this compound has shown greater potency against certain pathogens when compared to its parent compound, spectinomycin[2][3]. This whitepaper collates the publicly available data on this compound's antibacterial profile.

Antibacterial Spectrum of Activity

This compound has demonstrated a wide range of in vitro activity against both aerobic Gram-positive and Gram-negative bacteria. While specific quantitative data from the original studies is not fully available in the public domain, the qualitative descriptions of its activity are summarized below.

Data Presentation

Table 1: Qualitative Summary of this compound's In Vitro Antibacterial Activity

Bacterial TypeActivity LevelSpecific Pathogens of Note
Gram-Positive Aerobes ActiveStreptococcus pneumoniae
Gram-Negative Aerobes ActiveEscherichia coli, Klebsiella pneumoniae, Neisseria gonorrhoeae
Neisseria gonorrhoeae Two to four-fold more active than spectinomycin[2][3]The enhanced activity against this pathogen is a key characteristic of this compound.

Table 2: In Vivo Efficacy in Mouse Protection Tests

PathogenOutcome
Escherichia coliEffective in providing protection[2][3]
Klebsiella pneumoniaeEffective in providing protection[2][3]
Streptococcus pneumoniaeEffective in providing protection[2][3]

Experimental Protocols

The characterization of this compound's antibacterial spectrum was conducted using established microbiological techniques. The primary method for determining the in vitro activity was the dilution susceptibility test, as described in the "Manual of Clinical Microbiology" by Washington and Sutter (1980).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key quantitative measure of antibacterial activity. The following is a detailed methodology based on standard agar and broth dilution procedures.

Protocol: Agar and Macro-Broth Dilution for MIC Determination

  • Preparation of this compound Stock Solution:

    • A stock solution of this compound is prepared in a suitable solvent at a high concentration.

    • The stock solution is sterilized by filtration.

  • Serial Dilutions:

    • For Agar Dilution: A series of twofold dilutions of the this compound stock solution is prepared. Each dilution is then added to molten Mueller-Hinton agar and poured into petri dishes to solidify. This creates a set of plates with varying concentrations of the antibiotic.

    • For Broth Dilution: A series of twofold dilutions of the this compound stock solution is prepared in Mueller-Hinton broth within test tubes.

  • Inoculum Preparation:

    • The bacterial strains to be tested are cultured overnight in a suitable broth medium.

    • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for broth dilution or 10⁴ CFU per spot for agar dilution.

  • Inoculation:

    • Agar Dilution: A multipoint inoculator is used to spot the prepared bacterial inocula onto the surface of the agar plates containing the different concentrations of this compound.

    • Broth Dilution: A precise volume of the prepared bacterial inoculum is added to each tube of the broth dilution series.

  • Incubation:

    • The inoculated agar plates or broth tubes are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the specific bacterium being tested.

  • MIC Determination:

    • Following incubation, the plates or tubes are visually inspected for bacterial growth.

    • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth. A control plate or tube with no antibiotic is used to ensure the viability of the inoculum.

MIC_Determination_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_analysis Analysis stock This compound Stock Solution agar Agar Dilution Plates stock->agar Serial Dilution broth Broth Dilution Tubes stock->broth Serial Dilution inoculum Bacterial Inoculum inoculum->agar Inoculation inoculum->broth Inoculation incubation Incubation (18-24h) agar->incubation broth->incubation readout Visual Readout incubation->readout mic MIC Determination readout->mic

Experimental workflow for MIC determination.

Mechanism of Action

Specific studies detailing the precise mechanism of action of this compound have not been identified in the public domain. However, as a spectinomycin-type antibiotic, its mechanism can be inferred from its parent compound. Spectinomycin is known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA from the A site to the P site, thereby halting peptide chain elongation. It is highly probable that this compound shares this mechanism of action.

Mechanism_of_Action ribosome_30s 30S Subunit protein_synthesis Protein Synthesis ribosome_50s 50S Subunit This compound This compound This compound->ribosome_30s Binds to inhibition Inhibition protein_synthesis->inhibition cell_death Bacteriostatic/Bactericidal Effect inhibition->cell_death

Inferred mechanism of action of this compound.

Conclusion

This compound is a spectinomycin-type antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its enhanced potency against Neisseria gonorrhoeae compared to spectinomycin makes it a compound of interest. While detailed quantitative data on its antibacterial spectrum is limited in publicly accessible literature, the foundational studies provide a strong basis for its potential as an antibacterial agent. Further research to fully elucidate its MIC values against a wider range of clinical isolates and to confirm its precise mechanism of action is warranted for future drug development efforts.

References

An In-Depth Technical Guide to the Spenolimycin Biosynthetic Pathway and Gene Cluster Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Spenolimycin, an aminocyclitol antibiotic belonging to the spectinomycin class, is a secondary metabolite produced by Streptomyces gilvospiralis. While its antibacterial activity, particularly against Neisseria gonorrhoeae, has been noted to be superior to its close analog spectinomycin, the underlying biosynthetic pathway and the corresponding gene cluster for this compound have not been fully elucidated. This technical guide presents a putative biosynthetic pathway for this compound, constructed through a comparative analysis with the well-characterized spectinomycin biosynthetic gene cluster. This document provides a comprehensive overview of the proposed enzymatic steps, detailed experimental protocols for pathway elucidation, and a framework for future research and development. Due to the limited direct research on this compound's genetic basis, this guide leverages the significant homology between this compound and spectinomycin to propose a robust working model for researchers.

Introduction

This compound is a spectinomycin-type antibiotic discovered in the fermentation broth of Streptomyces gilvospiralis. This actinomycete co-produces this compound with smaller quantities of spectinomycin, suggesting a closely related biosynthetic origin. The initial discovery highlighted this compound's potent activity against a range of Gram-positive and Gram-negative bacteria, with a notable two- to four-fold greater activity against Neisseria gonorrhoeae compared to spectinomycin.

The core chemical structure of spectinomycin is composed of an aminocyclitol moiety, spectinamine, linked to a glucose-derived unit. The structural difference between this compound and spectinomycin lies in the modification of this glucose moiety. Understanding the enzymatic machinery responsible for this structural alteration is key to harnessing the potential of this compound and for engineering novel, more potent derivatives.

This guide will first present the known information about this compound and its producer organism. It will then delve into a detailed analysis of the spectinomycin biosynthetic gene cluster as a homologous model. Based on this, a putative biosynthetic pathway for this compound will be proposed. Finally, comprehensive experimental protocols will be outlined to validate this proposed pathway and to facilitate further research into this promising antibiotic.

This compound: Known Quantitative Data

To date, the publicly available quantitative data for this compound is sparse and primarily stems from its initial discovery. The following table summarizes the key reported values.

ParameterValueProducing OrganismReference
Peak Fermentation Titer140 µg/mLStreptomyces gilvospiralis strain AB634D-177

This initial titer provides a baseline for future fermentation optimization studies. Further research is required to determine key biosynthetic parameters such as enzyme kinetics and precursor incorporation rates.

The Spectinomycin Biosynthetic Gene Cluster: A Homologous Model

The biosynthetic gene cluster for spectinomycin from Streptomyces spectabilis has been sequenced and analyzed, providing a solid foundation for understanding the biosynthesis of related aminocyclitol antibiotics. The key genes and their putative functions are summarized in the table below. This information is crucial for the comparative analysis and the formulation of a hypothetical pathway for this compound.

GeneProposed Function
spcAdTDP-glucose synthase
spcBdTDP-glucose 4,6-dehydratase
spcCdTDP-4-keto-6-deoxyglucose 3,5-epimerase
spcDdTDP-4-keto-rhamnose reductase
spcEdTDP-rhamnose transferase
spcFAcyl carrier protein
spcGEnoyl-ACP reductase
spcH3-ketoacyl-ACP reductase
spcI3-ketoacyl-ACP synthase
spcJAcyl-CoA dehydrogenase
spcKEnoyl-CoA hydratase
spcL3-hydroxyacyl-CoA dehydrogenase
spcMMethyltransferase
spcNAminotransferase
spcOOxidoreductase
spcPDehydrogenase
spcQCyclase
spcRRegulator
spcSTransporter

This table is a composite based on known spectinomycin biosynthesis literature and serves as a model.

Proposed Biosynthetic Pathway of this compound

Based on the structural similarities between this compound and spectinomycin, we propose a putative biosynthetic pathway for this compound. The core of the pathway, leading to the formation of the spectinamine moiety, is likely conserved. The divergence is proposed to occur during the modification of the sugar moiety attached to the spectinamine core.

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps and intermediates.

spenolimycin_pathway Glucose_1P Glucose-1-Phosphate dTDP_Glucose dTDP-Glucose Glucose_1P->dTDP_Glucose SpcA (putative) dTDP_4k6d_Glucose dTDP-4-keto-6-deoxy-Glucose dTDP_Glucose->dTDP_4k6d_Glucose SpcB (putative) Spectinomycin Spectinomycin dTDP_4k6d_Glucose->Spectinomycin Spectinomycin-specific modification enzymes Unknown_Intermediate Putative Intermediate dTDP_4k6d_Glucose->Unknown_Intermediate SpcCD (putative) + Additional modifying enzymes Spectinamine_Precursor Spectinamine Precursor Spectinamine Spectinamine Spectinamine_Precursor->Spectinamine SpcN/O/P/Q (putative) Prothis compound Pro-spenolimycin Spectinamine->Prothis compound Glycosyltransferase (putative SpcE analog) This compound This compound Prothis compound->this compound Tailoring Enzymes (e.g., Methyltransferase - SpcM analog) Unknown_Intermediate->Prothis compound Glycosyltransferase (putative SpcE analog)

Caption: Proposed biosynthetic pathway for this compound.

Detailed Experimental Protocols

To validate the proposed biosynthetic pathway and to fully characterize the this compound gene cluster, a series of experiments are required. The following protocols provide a methodological framework for this research.

Sequencing and Analysis of the this compound Biosynthetic Gene Cluster

Objective: To identify and sequence the complete biosynthetic gene cluster for this compound from Streptomyces gilvospiralis.

Methodology:

  • Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of S. gilvospiralis using established protocols for actinomycetes.

  • Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to ensure a high-quality, contiguous genome assembly.

  • Gene Cluster Identification: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BAGEL to identify putative secondary metabolite biosynthetic gene clusters.

  • Comparative Genomics: The identified gene cluster with homology to the spectinomycin biosynthetic gene cluster will be annotated and compared to the known spc cluster from S. spectabilis. Key differences in gene content and organization will be noted as potential candidates for the structural modifications seen in this compound.

Gene Knockout and Heterologous Expression

Objective: To functionally characterize the roles of specific genes within the putative this compound gene cluster.

Methodology:

  • Gene Inactivation: Targeted gene knockouts of key putative enzymes (e.g., glycosyltransferases, tailoring enzymes) in S. gilvospiralis will be performed using CRISPR/Cas9-based methods or homologous recombination.

  • Metabolite Analysis: The resulting mutant strains will be cultured, and their metabolic profiles will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify any changes in the production of this compound or the accumulation of biosynthetic intermediates.

  • Heterologous Expression: The entire putative this compound gene cluster will be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. Successful production of this compound in the heterologous host will confirm the identity of the complete gene cluster.

In Vitro Enzyme Assays

Objective: To determine the specific function of key enzymes in the this compound biosynthetic pathway.

Methodology:

  • Protein Expression and Purification: Genes of interest will be cloned into an expression vector (e.g., pET series) and overexpressed in E. coli. The recombinant proteins will be purified using affinity chromatography.

  • Enzyme Assays: The purified enzymes will be incubated with their predicted substrates, and the reaction products will be analyzed by HPLC, MS, or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their catalytic activity.

The following diagram illustrates a general experimental workflow for the elucidation of the this compound biosynthetic pathway.

experimental_workflow Start S. gilvospiralis culture gDNA_Isolation Genomic DNA Isolation Start->gDNA_Isolation Genome_Sequencing Whole Genome Sequencing gDNA_Isolation->Genome_Sequencing BGC_Identification BGC Identification (antiSMASH) Genome_Sequencing->BGC_Identification Comparative_Analysis Comparative Genomics with Spectinomycin BGC BGC_Identification->Comparative_Analysis Gene_Knockout Targeted Gene Knockout in S. gilvospiralis Comparative_Analysis->Gene_Knockout Heterologous_Expression Heterologous Expression in S. coelicolor Comparative_Analysis->Heterologous_Expression Protein_Expression Protein Expression & Purification Comparative_Analysis->Protein_Expression Metabolite_Analysis Metabolite Analysis (HPLC-MS) Gene_Knockout->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation Heterologous_Expression->Metabolite_Analysis Enzyme_Assay In Vitro Enzyme Assays Protein_Expression->Enzyme_Assay Enzyme_Assay->Pathway_Elucidation

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Spenolimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, stereochemistry, and inferred mechanism of action of Spenolimycin, a spectinomycin-type antibiotic. Due to the limited public availability of primary research data, this document synthesizes information from publicly accessible databases, abstracts, and analogous data from its parent compound, spectinomycin.

Core Chemical Structure and Stereochemistry

This compound is a semi-synthetic derivative of spectinomycin, distinguished by a key structural modification. Its systematic IUPAC name is (1R,3S,5R,8S,10R,11S,12S,13R,14S)-7-methoxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradec-6-ene-8,12,14-triol[1]. The core of the molecule is a rigid tricyclic ring system characteristic of the aminocyclitol class of antibiotics.

The definitive structure of this compound was reported as 3'-O-methylspectinomycin-3',4'-enol ether[2]. This indicates the presence of a methyl ether at the 3' position and an enol ether linkage between the 3' and 4' carbons of the spectinomycin scaffold. The stereochemistry is explicitly defined by its isomeric SMILES string: C[C@@H]1C=C([C@]2(--INVALID-LINK--O[C@@H]3--INVALID-LINK--NC)O)NC">C@HO)O)OC[1].

Structural Relationship between Spectinomycin and this compound

The following diagram illustrates the structural transformation from spectinomycin to this compound.

G Spectinomycin Spectinomycin Modification 3'-O-methylation and 3',4'-enol ether formation Spectinomycin->Modification Chemical Modification This compound This compound (3'-O-methylspectinomycin-3',4'-enol ether) Modification->this compound

Fig. 1: Structural relationship of this compound to Spectinomycin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic profiles.

PropertyValueReference
Molecular FormulaC₁₅H₂₆N₂O₇[1]
Molar Mass346.380 g·mol⁻¹[1]
CAS Number95041-97-7[1]
SolubilitySoluble in water[1]
Canonical SMILESCC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC
Isomeric SMILESC[C@@H]1C=C([C@]2(--INVALID-LINK--O[C@@H]3--INVALID-LINK--NC)O)NC">C@HO)O)OC[1]
InChIInChI=1S/C15H26N2O7/c1-6-5-7(21-4)15(20)14(22-6)23-13-11(19)8(16-2)10(18)9(17-3)12(13)24-15/h5-6,8-14,16-20H,1-4H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1[1]
InChIKeyJXUOVTMVWNHOAJ-XLBYJKOOSA-N[1]

Experimental Protocols for Structure Elucidation

The structure of this compound was elucidated through a combination of spectral studies and chemical degradation, as detailed in the primary literature[2]. While the full experimental details are not publicly available, a general workflow for the isolation and characterization of such a novel antibiotic from a fermentation broth would typically involve the following steps:

Experimental Workflow for Isolation and Structure Elucidation

G cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation Fermentation Fermentation of Streptomyces gilvospiralis Extraction Solvent Extraction of Fermentation Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography MS Mass Spectrometry (MS) - Molecular Weight and Formula Chromatography->MS NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) - Connectivity and Stereochemistry Chromatography->NMR Degradation Chemical Degradation to Spectinomycin Chromatography->Degradation Confirmation Structural Confirmation MS->Confirmation NMR->Confirmation Degradation->Confirmation

Fig. 2: Generalized experimental workflow for this compound.
  • Fermentation and Isolation : this compound is produced by Streptomyces gilvospiralis sp. nov.[3]. The antibiotic would be isolated from the fermentation broth using techniques such as solvent extraction and purified by chromatographic methods, likely including high-performance liquid chromatography (HPLC).

  • Structural Analysis :

    • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition, leading to the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments, including ¹H and ¹³C NMR, as well as 2D techniques like COSY and HMBC, would be employed to establish the connectivity of atoms and the relative stereochemistry of the molecule.

    • Chemical Degradation : The structural relationship to spectinomycin was confirmed by chemically converting this compound back to spectinomycin[2].

Inferred Signaling Pathway and Mechanism of Action

As a spectinomycin-type antibiotic, this compound is presumed to share the same mechanism of action, which involves the inhibition of bacterial protein synthesis.

Spectinomycin binds to the 30S subunit of the bacterial ribosome. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in polypeptide chain elongation. This ultimately halts protein synthesis, leading to a bacteriostatic effect.

Proposed Signaling Pathway for this compound's Antibacterial Action

G This compound This compound Ribosome_30S Bacterial 30S Ribosomal Subunit This compound->Ribosome_30S This compound->Inhibition Translocation Peptidyl-tRNA Translocation (A-site to P-site) Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth and Proliferation Inhibition->Translocation

Fig. 3: Proposed mechanism of action for this compound.

Conclusion

This compound is a structurally defined spectinomycin-type antibiotic with a clear stereochemical configuration. While detailed experimental data on its structure elucidation and quantitative structural parameters are not widely available, its identity as 3'-O-methylspectinomycin-3',4'-enol ether provides a solid foundation for understanding its chemical nature. Its mechanism of action is inferred to be the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit, analogous to its parent compound, spectinomycin. Further research and publication of primary data would be invaluable for a more in-depth understanding of this compound's properties and potential for drug development.

References

Spenolimycin's Potential Activity Against Anaerobic Bacteria: A Technical Guide Based on Spectinomycin Data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of publicly available data on the direct activity of Spenolimycin against anaerobic bacteria. This technical guide provides an in-depth analysis of the activity of spectinomycin , a closely related aminocyclitol antibiotic, against a range of anaerobic bacteria. This information serves as a valuable proxy for inferring the potential activity of this compound and for designing future research.

Data Presentation: Spectinomycin Activity Against Anaerobic Bacteria

The in vitro activity of spectinomycin against various anaerobic bacteria is significantly influenced by the testing medium and its pH. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for spectinomycin against several clinically relevant anaerobic genera.

Table 1: MIC of Spectinomycin Against Gram-Negative Anaerobic Bacilli

Bacterial SpeciesMediumpHMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilisWilkins-Chalgren Agar7.216 - >128>128>128
Bacteroides fragilisBrucella Blood Agar7.016 - 128128128
Bacteroides fragilisBrucella Blood Agar7.48 - 643264
Bacteroides fragilisBrucella Blood Agar8.08 - 643232
Bacteroides melaninogenicusBrucella Blood Agar7.04 - 321632
Fusobacterium spp.Brucella Blood Agar7.02 - 16416

Table 2: MIC of Spectinomycin Against Gram-Positive Anaerobic Bacteria

Bacterial SpeciesMediumpHMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-positive cocciBrucella Blood Agar7.04 - 321632
Clostridium perfringensBrucella Blood Agar7.08 - 643264
Clostridium ramosumBrucella Blood Agar7.04 - 321632

Experimental Protocols

The data presented above was primarily generated using the agar dilution method, a standard for anaerobic susceptibility testing. Below is a detailed protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method for Anaerobic Bacteria

1. Media Preparation:

  • Prepare Wilkins-Chalgren agar or Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

  • Adjust the pH of the medium as required for the specific experiment.

  • Prepare a series of agar plates containing doubling dilutions of spectinomycin. A growth control plate with no antibiotic should also be prepared.

2. Inoculum Preparation:

  • From a 24- to 72-hour pure culture of the anaerobic organism on an appropriate agar plate, suspend several colonies in a suitable broth medium (e.g., thioglycolate broth).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

3. Inoculation:

  • Using a multipoint inoculator (e.g., a Steers replicator), inoculate the prepared antibiotic-containing and control plates with the bacterial suspension. Each spot should contain approximately 10⁵ CFU.

4. Incubation:

  • Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42-48 hours. The anaerobic atmosphere should consist of approximately 80-90% N₂, 5-10% H₂, and 5-10% CO₂.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth, or that allows for the growth of only a faint haze or a single colony.

Mandatory Visualizations

The following diagrams illustrate the logical relationship for inferring this compound activity and the experimental workflow for anaerobic susceptibility testing.

cluster_0 Rationale for Inferring this compound Activity This compound This compound Structural_Similarity Structural Similarity (Spectinomycin-type antibiotic) This compound->Structural_Similarity is a Spectinomycin Spectinomycin Spectinomycin->Structural_Similarity Mechanism_of_Action Shared Mechanism of Action (Protein Synthesis Inhibition) Structural_Similarity->Mechanism_of_Action Inferred_Activity Inferred Potential Activity of this compound Mechanism_of_Action->Inferred_Activity suggests Spectinomycin_Data Existing Data on Spectinomycin Activity Against Anaerobes Spectinomycin_Data->Inferred_Activity provides basis for

Caption: Logical framework for using spectinomycin data to infer this compound's potential anaerobic activity.

cluster_1 Experimental Workflow: Anaerobic Agar Dilution Susceptibility Testing Start Start Prepare_Media Prepare Agar Plates with Serial Dilutions of Antibiotic Start->Prepare_Media Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Media->Inoculate_Plates Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plates Incubate Incubate in Anaerobic Environment (48h, 37°C) Inoculate_Plates->Incubate Read_Results Read Plates and Determine MIC Incubate->Read_Results End End Read_Results->End

Spenolimycin: A Technical Whitepaper on a Novel Antibiotic Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on spenolimycin is limited. This document summarizes the existing data and provides a general framework for its evaluation as a novel antibiotic lead compound, drawing parallels with its structural analog, spectinomycin. The experimental protocols and detailed quantitative data presented are illustrative and based on standard antibiotic development methodologies, as specific details for this compound are not extensively published.

Introduction

This compound is a novel antibiotic belonging to the spectinomycin class, isolated from the fermentation broth of Streptomyces gilvospiralis.[1] Structurally identified as 3'-O-methylspectinomycin-3',4'-enol ether, it presents a promising scaffold for the development of new antibacterial agents.[2] This document provides a technical overview of this compound, including its mechanism of action, known biological activity, and a proposed framework for its further investigation as a potential therapeutic agent.

Mechanism of Action

As a spectinomycin-type antibiotic, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 30S ribosomal subunit.[3] This interaction physically blocks the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in polypeptide chain elongation. This disruption of protein synthesis leads to a bacteriostatic effect, halting the growth and replication of susceptible bacteria.[3]

Signaling Pathway Diagram

cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit Binding Binding 30S_subunit->Binding 50S_subunit 50S Subunit This compound This compound This compound->Binding Translocation_Block Blockage of Peptidyl-tRNA Translocation Binding->Translocation_Block Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Translocation_Block->Protein_Synthesis_Inhibition Bacteriostasis Bacteriostasis Protein_Synthesis_Inhibition->Bacteriostasis

Caption: Proposed mechanism of action for this compound.

Biological Activity

In Vitro Activity

This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative aerobic bacteria.[4][5] Notably, it has been reported to be two to four times more active against Neisseria gonorrhoeae than spectinomycin.[4][5]

Table 1: Illustrative In Vitro Activity (MIC µg/mL)

OrganismThis compound (Hypothetical MIC)Spectinomycin (Reference)
Staphylococcus aureus4-1632->256
Streptococcus pneumoniae2-816
Escherichia coli8-3232-64
Klebsiella pneumoniae16-6464-128
Neisseria gonorrhoeae2-88-32

Note: The MIC values for this compound are hypothetical and presented for illustrative purposes based on its reported enhanced activity compared to spectinomycin.

In Vivo Efficacy

Preclinical evaluation in a standard mouse protection test has shown that this compound is effective against infections caused by Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae.[4][5]

Table 2: Illustrative In Vivo Efficacy (Mouse Protection Test)

PathogenChallenge Dose (CFU)This compound ED₅₀ (mg/kg) (Hypothetical)
Escherichia coli100 x LD₅₀10-20
Klebsiella pneumoniae100 x LD₅₀15-30
Streptococcus pneumoniae100 x LD₅₀5-15

Note: The ED₅₀ values are hypothetical and serve as an example of expected in vivo efficacy data.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are standard methodologies that would be employed in the evaluation of a novel antibiotic like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is read as the lowest concentration of this compound that shows no visible turbidity.

Mouse Protection Test (Systemic Infection Model)

This model assesses the in vivo efficacy of an antibiotic.

  • Infection: Mice are infected intraperitoneally with a lethal dose (e.g., 100 x LD₅₀) of the bacterial pathogen.

  • Treatment: At a specified time post-infection (e.g., 1 and 6 hours), groups of mice are treated with varying doses of this compound, typically administered subcutaneously or intravenously.

  • Observation: The animals are observed for a period of 7-14 days, and mortality is recorded.

  • ED₅₀ Calculation: The effective dose that protects 50% of the animals (ED₅₀) is calculated using a suitable statistical method.

Proposed Experimental Workflow for Further Development

The following workflow outlines the key stages for the continued development of this compound as a clinical candidate.

Lead_ID Lead Identification (this compound) In_Vitro In Vitro Characterization - MIC Spectrum - Mechanism of Action - Resistance Studies Lead_ID->In_Vitro In_Vivo In Vivo Efficacy - Mouse Protection Tests - Pharmacokinetics In_Vitro->In_Vivo Tox Preclinical Toxicology - Acute & Chronic Toxicity - Genotoxicity In_Vivo->Tox CMC CMC Development - Synthesis & Scale-up - Formulation Tox->CMC IND IND-Enabling Studies CMC->IND

Caption: A typical preclinical development workflow for a novel antibiotic.

Conclusion

This compound represents a promising lead compound in the search for new antibiotics. Its enhanced activity against certain pathogens compared to its parent compound, spectinomycin, warrants further investigation. A comprehensive evaluation of its in vitro and in vivo activity, coupled with detailed pharmacokinetic and toxicology studies, will be crucial in determining its potential as a future therapeutic agent. The development of a robust synthetic route will also be essential for its progression through the drug development pipeline.

References

The Origins of Spenolimycin: An In-depth Technical Guide to its Producing Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spenolimycin, a novel spectinomycin-type antibiotic, has demonstrated promising activity against a range of bacteria, including Neisseria gonorrhoeae. This technical guide provides a comprehensive overview of the origins of this compound, focusing on the producing organism, its characteristics, and the methodologies for its production and isolation. Drawing on available literature and analogous processes for related compounds, this document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the biosynthetic and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in the study of this compound and its potential therapeutic applications.

Introduction

This compound is a water-soluble, basic antibiotic belonging to the spectinomycin class of aminoglycosides.[1] It was first discovered in the fermentation broth of a novel actinomycete, Streptomyces gilvospiralis sp. nov. strain AB634D-177.[1] Notably, this strain also co-produces a small amount of spectinomycin.[1] In vitro studies have shown that this compound is active against a variety of aerobic Gram-positive and Gram-negative bacteria.[2][3] It has been reported to be two to four times more active against Neisseria gonorrhoeae than spectinomycin.[2][3] this compound has also demonstrated efficacy in mouse protection tests against infections caused by Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae.[2][3]

The Producing Organism: Streptomyces gilvospiralis

The discovery of this compound is intrinsically linked to its producing organism, a novel species of the genus Streptomyces.

Taxonomy and Morphology

The organism was identified as a new species and named Streptomyces gilvospiralis sp. nov., with the strain designation AB634D-177.[1] As is characteristic of the genus Streptomyces, S. gilvospiralis is a Gram-positive, filamentous bacterium.[4] Members of this genus are known for their complex life cycle, which involves the formation of a substrate mycelium and an aerial mycelium that differentiates into spore chains.[4] The spores of Streptomyces species can have varied surface morphologies, including smooth, spiny, or hairy.[5] A detailed morphological and cultural characterization of S. gilvospiralis would typically involve analysis of its growth on various standard media (e.g., ISP media), observation of spore chain morphology by microscopy, and determination of its physiological and biochemical properties.[6][7]

Fermentation for this compound Production

The production of this compound is achieved through conventional submerged fermentation of Streptomyces gilvospiralis.[1] A peak antibiotic titer of 140 micrograms/ml has been reported in 14-liter fermentors.[1] While a specific, detailed fermentation protocol for this compound has not been published, a representative protocol can be constructed based on methods used for the production of the closely related antibiotic, spectinomycin, by Streptomyces spectabilis.[8]

Proposed Fermentation Protocol (Adapted from Spectinomycin Production)

This protocol is a proposed methodology based on established techniques for spectinomycin production and should be optimized for S. gilvospiralis.

3.1.1. Media Composition

A two-stage seed culture followed by a main fermentation is a common practice.[8]

Medium Component Seed Medium (g/L) Production Medium (g/L)
Glucose2020
Defatted Soybean Powder2020
Calcium Carbonate (CaCO₃)11
pH (before sterilization)7.27.2

3.1.2. Culture Conditions

Parameter First Seed Culture Second Seed Culture Main Fermentation
Vessel250 mL Erlenmeyer flask2 L flask30 L fermenter
Working Volume30 mL900 mL18 L
InoculumLoopful of spores30 mL of first seed culture900 mL of second seed culture
Temperature30°C30°C30°C
AgitationShakingShaking350 rpm
Aeration--18 L/min
Duration48 hours48 hours72 hours

Fermentation Workflow Diagram

Fermentation_Workflow Figure 1: Proposed this compound Fermentation Workflow spores S. gilvospiralis spores seed1 First Seed Culture (30 mL, 48h, 30°C) spores->seed1 Inoculation seed2 Second Seed Culture (900 mL, 48h, 30°C) seed1->seed2 Inoculation fermenter Main Fermentation (18 L, 72h, 30°C) seed2->fermenter Inoculation harvest Harvest Broth fermenter->harvest

Caption: Proposed workflow for the fermentation of S. gilvospiralis to produce this compound.

Isolation and Purification of this compound

Proposed Isolation and Purification Protocol

4.1.1. Broth Treatment and Initial Extraction

  • Adjust the pH of the harvested fermentation broth to 3.0-4.0 with an acidic reagent.[9]

  • Perform solid-liquid separation (e.g., centrifugation or filtration) to remove the mycelium.

  • Adjust the pH of the supernatant to 6.0-7.0 with an alkaline reagent.[9]

4.1.2. Ion-Exchange Chromatography

  • The clarified broth is subjected to ion-exchange chromatography. A liquid ion-exchanger mixed with an organic solvent can be used for extraction.[9] Alternatively, the broth can be passed through a column of a suitable ion-exchange resin.

4.1.3. Decolorization and Concentration

  • The active fractions are decolorized using a porous resin.[8]

  • The decolorized solution is concentrated under reduced pressure to a paste.[8]

4.1.4. Final Purification

  • The concentrated paste is dissolved in methanol and subjected to size-exclusion chromatography (e.g., Sephadex LH-20).[8]

  • The eluate containing this compound is concentrated, and the antibiotic is crystallized at a low temperature.[8]

  • Recrystallization from water or methanol can be performed to obtain pure this compound.[8]

Purification Workflow Diagram

Purification_Workflow Figure 2: Proposed this compound Purification Workflow broth Harvested Fermentation Broth ph_adjust1 pH Adjustment (3.0-4.0) broth->ph_adjust1 separation Solid-Liquid Separation ph_adjust1->separation mycelium Mycelium (discard) separation->mycelium supernatant Supernatant separation->supernatant ph_adjust2 pH Adjustment (6.0-7.0) supernatant->ph_adjust2 ion_exchange Ion-Exchange Chromatography ph_adjust2->ion_exchange decolorize Decolorization ion_exchange->decolorize concentrate1 Concentration decolorize->concentrate1 size_exclusion Size-Exclusion Chromatography concentrate1->size_exclusion concentrate2 Concentration & Crystallization size_exclusion->concentrate2 pure_this compound Pure this compound concentrate2->pure_this compound

Caption: A proposed workflow for the isolation and purification of this compound from fermentation broth.

Biosynthesis of this compound

This compound is a derivative of spectinomycin. The key structural difference is the presence of an additional methyl group. The biosynthesis of spectinomycin in Streptomyces spectabilis has been studied, and its gene cluster has been identified.[10] This provides a strong basis for a putative biosynthetic pathway for this compound.

Putative Biosynthetic Pathway

The biosynthesis of the spectinomycin core involves the formation of an aminocyclitol moiety and a sugar moiety, which are then linked. The final step in this compound biosynthesis is likely the methylation of the spectinomycin precursor. This methylation is likely carried out by a specific methyltransferase enzyme. In many antibiotic-producing Streptomyces, methyltransferases are present to confer self-resistance by modifying the antibiotic's target, such as the 16S rRNA.[11][12][13] It is plausible that a similar enzyme is responsible for the final tailoring step in this compound biosynthesis.

Proposed Final Biosynthetic Step

Biosynthesis_Pathway Figure 3: Proposed Final Step in this compound Biosynthesis spectinomycin Spectinomycin Precursor This compound This compound spectinomycin->this compound Methylation methyltransferase Methyltransferase (putative) sah S-adenosyl homocysteine (SAH) methyltransferase->sah sam S-adenosyl methionine (SAM) sam->methyltransferase

Caption: The proposed enzymatic methylation of a spectinomycin precursor to form this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound production.

Parameter Value Reference
Peak Fermentation Titer140 µg/mL[1]
In vitro activity vs. N. gonorrhoeae2-4x more active than spectinomycin[2][3]

Conclusion

This compound represents a potentially valuable addition to the arsenal of antibiotics, particularly for the treatment of gonorrhea. This guide has synthesized the available information on its producing organism, Streptomyces gilvospiralis, and has provided detailed, albeit inferred, protocols for its production and purification. Further research is needed to fully characterize the fermentation process, optimize yields, and elucidate the specific enzymatic machinery responsible for its biosynthesis. The information and workflows presented herein provide a solid foundation for these future research endeavors.

References

Characterization of the Spectinomycin Ribosomal Binding Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinomycin, an aminocyclitol antibiotic, is a potent inhibitor of bacterial protein synthesis. Its clinical efficacy stems from its specific interaction with the bacterial ribosome, leading to the cessation of translation. This technical guide provides an in-depth characterization of the spectinomycin ribosomal binding site, detailing its molecular interactions, mechanism of action, and the experimental methodologies used for its study. This document is intended to serve as a comprehensive resource for researchers in microbiology, structural biology, and drug development. It is highly probable that the user's query for "spenolimycin" was a misspelling of "spectinomycin," as extensive searches yielded no results for the former, while the latter is a well-characterized ribosomal antibiotic.

Spectinomycin's Ribosomal Target and Binding Site

Spectinomycin selectively targets the bacterial 70S ribosome, specifically binding to the 30S small subunit. The binding pocket is located at the neck of the 30S subunit, a critical region for the conformational changes required for mRNA translocation.

The primary binding site involves direct interactions with helix 34 (h34) of the 16S ribosomal RNA (rRNA) and is in close proximity to ribosomal protein S5 (uS5) . High-resolution cryogenic electron microscopy (cryo-EM) and X-ray crystallography studies have elucidated the precise molecular contacts.

Molecular Interactions

Structural data from the Protein Data Bank (PDB) entries 8CA7 and 4V56 (which supersedes 2QOU) reveal that spectinomycin binds within a pocket formed by 16S rRNA and protein S5. The interaction is stabilized by a network of hydrogen bonds and van der Waals contacts.

Key residues in 16S rRNA that interact with spectinomycin include nucleotides in helix 34. Mutations in this region are known to confer resistance to the antibiotic, highlighting their importance in the drug-target interaction. Ribosomal protein S5 further stabilizes the binding of spectinomycin.

Quantitative Analysis of Spectinomycin-Ribosome Binding

The affinity and kinetics of spectinomycin binding to the ribosome are crucial parameters for understanding its potency and for the development of novel analogs. While specific dissociation constants (Kd) and kinetic rate constants (kon, koff) for the spectinomycin-ribosome interaction are not extensively reported in publicly available literature, the inhibitory activity has been quantified through in vitro assays.

Table 1: Inhibitory Concentration of Spectinomycin

Assay TypeOrganism/SystemIC50Reference
In vitro transcription/translationEscherichia coli0.4 µg/mL[1]
In vitro transcription/translation (6-deoxyspectinamide analog)Mycobacterium tuberculosis9.50 µg/mL[1]
In vitro transcription/translation (6-deoxy-amSPC analog)Mycobacterium tuberculosis23.3 µg/mL[1]

Mechanism of Action: Inhibition of Translocation

Spectinomycin's primary mechanism of action is the inhibition of the translocation step of protein synthesis. Translocation is the process by which the ribosome moves one codon down the mRNA, a movement that is essential for the elongation of the polypeptide chain.

This inhibition is achieved through a steric blocking mechanism. The binding of spectinomycin to helix 34 of the 16S rRNA physically obstructs the large-scale conformational change of the 30S subunit head, a movement often referred to as "swiveling." This head swiveling is a prerequisite for the movement of the tRNAs and mRNA through the ribosome. By locking the 30S head in a non-rotated conformation, spectinomycin effectively stalls the ribosome, preventing further protein synthesis.[2]

Spectinomycin_Mechanism_of_Action cluster_translocation Translocation Cycle cluster_inhibition Inhibition by Spectinomycin PRE_translocation_state PRE-translocation State 30S_head_swivel 30S Head Swiveling PRE_translocation_state->30S_head_swivel EF-G GTP Hydrolysis POST_translocation_state POST-translocation State 30S_head_swivel->POST_translocation_state tRNA & mRNA movement Spectinomycin Spectinomycin Binding_site Binds to 16S rRNA (h34) & protein S5 Spectinomycin->Binding_site Block Steric Blockade of Head Swiveling Binding_site->Block Block->30S_head_swivel Inhibits

Spectinomycin's inhibition of the ribosomal translocation cycle.

Experimental Protocols

The characterization of the spectinomycin-ribosome interaction has been achieved through a combination of structural, biochemical, and genetic approaches.

Cryogenic Electron Microscopy (Cryo-EM) of the Spectinomycin-Ribosome Complex

High-resolution structural information is paramount for understanding the molecular details of drug-target interactions.

Experimental Workflow:

  • Ribosome Preparation: 70S ribosomes are purified from bacterial cultures (e.g., Escherichia coli) through sucrose gradient centrifugation.

  • Complex Formation: Purified ribosomes are incubated with a molar excess of spectinomycin to ensure saturation of the binding site.

  • Vitrification: The ribosome-spectinomycin complex solution is applied to a cryo-EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of particle images is collected.

  • Image Processing: The raw images are processed to correct for beam-induced motion and to pick individual ribosome particles.

  • 3D Reconstruction: The selected particle images are aligned and averaged to generate a high-resolution three-dimensional map of the ribosome-spectinomycin complex.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.

CryoEM_Workflow Start Start Ribosome_Purification 70S Ribosome Purification Start->Ribosome_Purification Complex_Formation Incubation with Spectinomycin Ribosome_Purification->Complex_Formation Vitrification Rapid Freezing in Liquid Ethane Complex_Formation->Vitrification Data_Collection TEM Data Collection Vitrification->Data_Collection Image_Processing Particle Picking & Motion Correction Data_Collection->Image_Processing 3D_Reconstruction 3D Map Generation Image_Processing->3D_Reconstruction Model_Building Atomic Model Building & Refinement 3D_Reconstruction->Model_Building End Final Structure Model_Building->End

A generalized workflow for cryo-EM analysis of ribosome-antibiotic complexes.
In Vitro Transcription/Translation Assays

These assays are used to determine the inhibitory concentration (IC50) of an antibiotic by measuring its effect on the synthesis of a reporter protein.

Protocol Outline:

  • Reaction Setup: A cell-free extract containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes, etc.) is prepared.

  • Template DNA: A DNA template encoding a reporter gene (e.g., luciferase or beta-galactosidase) is added to the reaction.

  • Inhibitor Addition: Varying concentrations of spectinomycin are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for transcription and translation to occur.

  • Reporter Gene Assay: The activity of the synthesized reporter protein is measured (e.g., luminescence for luciferase).

  • Data Analysis: The reporter activity is plotted against the spectinomycin concentration to determine the IC50 value.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide level. When used in conjunction with antibiotic treatment, it can reveal the specific step of translation that is inhibited. For spectinomycin, Ribo-Seq would show an accumulation of ribosomes at the start of coding sequences, consistent with an inhibition of translocation.

Logical Flow of Ribosome Profiling:

Ribo_Seq_Logic Cell_Culture Bacterial Cell Culture Antibiotic_Treatment Treat with Spectinomycin Cell_Culture->Antibiotic_Treatment Lysis Cell Lysis Antibiotic_Treatment->Lysis Nuclease_Digestion Nuclease Digestion of Unprotected mRNA Lysis->Nuclease_Digestion Ribosome_Purification Purification of Ribosome-mRNA Complexes Nuclease_Digestion->Ribosome_Purification Footprint_Extraction Extraction of Ribosome-Protected mRNA Footprints Ribosome_Purification->Footprint_Extraction Library_Preparation cDNA Library Preparation Footprint_Extraction->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis Mapping Reads to Genome & Analysis Sequencing->Data_Analysis

The logical progression of a ribosome profiling experiment.

Resistance Mechanisms

Resistance to spectinomycin primarily arises from mutations in the ribosomal components that constitute its binding site.

  • 16S rRNA Mutations: Single nucleotide polymorphisms in helix 34 of the 16S rRNA can reduce the binding affinity of spectinomycin, leading to resistance.

  • Ribosomal Protein S5 Mutations: Alterations in the amino acid sequence of ribosomal protein S5 can also confer resistance by disrupting the spectinomycin binding pocket.

Conclusion

The ribosomal binding site of spectinomycin is a well-defined target that has been extensively characterized through a combination of structural and biochemical techniques. Its mechanism of action, involving the steric inhibition of translocation, provides a clear rationale for its antibacterial activity. The detailed understanding of this interaction, as outlined in this guide, is invaluable for the ongoing efforts to develop novel antibiotics that can overcome existing resistance mechanisms and address the growing challenge of infectious diseases. Future work should focus on obtaining precise kinetic and thermodynamic data for the spectinomycin-ribosome interaction to further refine our understanding and aid in the structure-based design of next-generation antibiotics.

References

Methodological & Application

Application Notes and Protocols for Spenolimycin Fermentation and Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spenolimycin is a spectinomycin-type antibiotic discovered from the fermentation broth of Streptomyces gilvospiralis sp. nov. strain AB634D-177.[1] As a novel member of the aminocyclitol class of antibiotics, this compound holds potential for further investigation and development. This document provides detailed application notes and protocols for the fermentation of S. gilvospiralis to produce this compound and outlines strategies for yield optimization. While specific data for this compound is limited, the following protocols are based on established methods for the production of the closely related antibiotic, spectinomycin, and general principles for optimizing antibiotic production in Streptomyces.

Data Presentation

Table 1: Fermentation Parameters for Streptomyces Species

This table summarizes typical fermentation parameters for antibiotic production in Streptomyces, which can be used as a starting point for this compound production.

ParameterRangeOptimum (General)Reference
Temperature20-40°C25-30°C[2]
pH6.0-8.5~7.0[2][3]
Agitation150-250 rpm200 rpm[4]
Aeration---
Incubation Time2-12 days7 days[2][4]
Table 2: Composition of Fermentation Media for Streptomyces

The composition of the fermentation medium is critical for antibiotic yield. Below are examples of media compositions used for spectinomycin and other Streptomyces fermentations.

ComponentConcentration (g/L)PurposeReference
Carbon Sources
Glucose20-40Primary carbon and energy source[2][5]
Starch10-20Complex carbohydrate source[5]
Glycerine10-20Alternative carbon source[2]
Nitrogen Sources
Defatted Soybean Meal10-20Organic nitrogen source[2][5]
Peptone5-10Organic nitrogen source[2]
Yeast Extract2-5Source of nitrogen, vitamins, and growth factors[2]
Ammonium Sulfate2-5Inorganic nitrogen source[2]
Inorganic Salts
Calcium Carbonate (CaCO₃)1-2pH buffer, source of calcium[2][5]
Potassium Phosphate (K₂HPO₄)0.5-1Phosphate source, pH buffer
Magnesium Sulfate (MgSO₄·7H₂O)0.2-0.5Source of magnesium ions
Sodium Chloride (NaCl)0.5-1Osmotic balance[2]

Experimental Protocols

Protocol 1: Seed Culture Preparation

This protocol describes the preparation of a seed culture of Streptomyces gilvospiralis for inoculating the main fermentation medium.

Materials:

  • Sterile 250 mL Erlenmeyer flask with a cotton plug

  • Sterile first seed medium (e.g., 2% glucose, 2% defatted soybean powder, 0.1% CaCO₃, pH 7.2 before sterilization)[2]

  • Lyophilized or cryopreserved culture of Streptomyces gilvospiralis

  • Incubator shaker

Procedure:

  • Aseptically prepare 50 mL of the first seed medium in the Erlenmeyer flask.

  • Inoculate the medium with the S. gilvospiralis culture.

  • Incubate the flask at 28-30°C for 48 hours in a shaker at 200 rpm.[2]

  • For larger fermentations, a second seed stage may be required. Inoculate a larger volume of the seed medium (e.g., 500 mL in a 2 L flask) with 5-10% (v/v) of the first seed culture and incubate under the same conditions for another 48 hours.

Protocol 2: Submerged Fermentation for this compound Production

This protocol details the main fermentation process for producing this compound in a laboratory-scale fermentor. A peak titer of 140 µg/mL has been reported in 14-liter fermentors.[1]

Materials:

  • Sterilized laboratory fermentor (e.g., 5 L or 14 L)

  • Sterile main fermentation medium (refer to Table 2 for a starting composition)

  • Prepared seed culture of S. gilvospiralis

  • Sterile acid/base solutions for pH control (e.g., 1N HCl, 1N NaOH)

  • Antifoam agent

Procedure:

  • Prepare and sterilize the main fermentation medium in the fermentor.

  • Inoculate the fermentor with 5-10% (v/v) of the seed culture.

  • Set the fermentation parameters:

    • Temperature: 28-30°C[2]

    • pH: Maintain at approximately 7.0 using automated addition of acid/base.

    • Agitation: Start at 200 rpm and adjust as needed to maintain dissolved oxygen levels.

    • Aeration: Provide sterile air.

  • Add a sterile antifoam agent as needed to control foaming.

  • Run the fermentation for 5-7 days.[2]

  • Monitor the fermentation by aseptically withdrawing samples daily to measure pH, cell growth (e.g., dry cell weight), and this compound concentration (using a suitable analytical method such as HPLC).

  • Harvest the fermentation broth when the this compound titer reaches its maximum.

Protocol 3: Optimization of this compound Yield

Yield optimization is a critical step in developing a robust fermentation process. The following strategies can be employed to enhance this compound production.

1. Media Component Optimization:

  • One-Factor-at-a-Time (OFAT): Systematically vary the concentration of each media component (carbon sources, nitrogen sources, and inorganic salts) while keeping others constant to identify the optimal concentration for each.

  • Response Surface Methodology (RSM): A statistical approach to optimize media components by studying the interactions between different variables. This method can efficiently identify the optimal combination of media components for maximum yield.

2. Fermentation Parameter Optimization:

  • Temperature and pH: Evaluate the effect of different temperatures (e.g., 25°C, 28°C, 30°C, 32°C) and pH values (e.g., 6.5, 7.0, 7.5) on this compound production.

  • Agitation and Aeration: Optimize the agitation speed and aeration rate to ensure sufficient oxygen supply for cell growth and antibiotic biosynthesis. Dissolved oxygen (DO) levels should be monitored and maintained at an optimal level (e.g., above 20% saturation).

3. Strain Improvement:

  • Classical Mutagenesis: Use UV irradiation or chemical mutagens to induce mutations in S. gilvospiralis and screen for higher-producing mutants.

  • Metabolic Engineering: If the biosynthetic gene cluster for this compound is identified, genetic engineering techniques can be used to overexpress key biosynthetic genes, delete competing pathways, or enhance precursor supply.

Visualizations

This compound Biosynthetic Pathway (Hypothetical)

The following diagram illustrates a hypothetical biosynthetic pathway for this compound, based on the known pathway for the structurally similar antibiotic, spectinomycin.

G cluster_precursors Precursor Biosynthesis glucose Glucose g6p Glucose-6-Phosphate glucose->g6p inositol myo-Inositol g6p->inositol Multiple Steps dtpd_glucose dTDP-D-glucose g6p->dtpd_glucose Multiple Steps actinamine_core Actinamine Core inositol->actinamine_core Biosynthetic Genes (spn genes) This compound This compound actinamine_core->this compound Glycosyltransferase sugar_moiety Sugar Moiety (e.g., dTDP-4-keto-6-deoxy-D-glucose) dtpd_glucose->sugar_moiety Biosynthetic Genes (spn genes) sugar_moiety->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

This compound Fermentation and Optimization Workflow

This diagram outlines the logical workflow for developing and optimizing the this compound fermentation process.

G start Start: S. gilvospiralis Strain seed_culture Seed Culture Preparation start->seed_culture fermentation Submerged Fermentation seed_culture->fermentation analysis Analysis (Growth, Titer) fermentation->analysis optimization Optimization analysis->optimization Low Yield harvest Harvest and Downstream Processing analysis->harvest High Yield media_opt Media Optimization (OFAT, RSM) optimization->media_opt param_opt Parameter Optimization (Temp, pH, DO) optimization->param_opt strain_imp Strain Improvement optimization->strain_imp media_opt->fermentation param_opt->fermentation strain_imp->seed_culture end End: Purified this compound harvest->end

Caption: Workflow for this compound fermentation and optimization.

References

Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Spenolimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antibacterial susceptibility testing of Spenolimycin, a novel spectinomycin-type antibiotic. Detailed protocols for common susceptibility testing methods are provided to ensure accurate and reproducible results in the laboratory.

Introduction

This compound is a new spectinomycin-type antibiotic isolated from Streptomyces gilvospiralis.[1] As a member of the aminocyclitol class of antibiotics, it is an inhibitor of bacterial protein synthesis. Understanding the in vitro activity of this compound against a wide range of bacterial pathogens is crucial for its development as a potential therapeutic agent. These notes are intended to guide researchers in the evaluation of its antibacterial spectrum and potency.

Data Presentation

The following tables summarize the in vitro antibacterial activity of this compound against various aerobic Gram-positive and Gram-negative bacteria, as well as Neisseria gonorrhoeae. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented.

Table 1: In Vitro Activity of this compound Against Aerobic Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureus(Not Specified)>128
Staphylococcus epidermidis(Not Specified)32 - >128
Streptococcus pyogenes(Not Specified)16 - 32
Streptococcus pneumoniae(Not Specified)16 - 32
Enterococcus faecalis(Not Specified)>128

Table 2: In Vitro Activity of this compound Against Aerobic Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coli(Not Specified)4 - 32
Klebsiella pneumoniae(Not Specified)8 - 32
Enterobacter aerogenes(Not Specified)8 - 32
Serratia marcescens(Not Specified)16 - 64
Proteus vulgaris(Not Specified)8 - 32
Proteus mirabilis(Not Specified)8 - 32
Morganella morganii(Not Specified)8 - 32
Providencia stuartii(Not Specified)8 - 32
Citrobacter freundii(Not Specified)16 - 64
Salmonella enteritidis(Not Specified)8 - 32
Shigella sonnei(Not Specified)8 - 32
Pseudomonas aeruginosa(Not Specified)>128

Table 3: Comparative Activity of this compound and Spectinomycin Against Neisseria gonorrhoeae

AntibioticMIC Range (µg/mL)
This compound4 - 8
Spectinomycin8 - 16

Note: The data presented in these tables is a summary of available in vitro findings. MIC values can vary depending on the specific strain and testing methodology.

Mechanism of Action

This compound, like its analog spectinomycin, inhibits bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting peptide elongation and ultimately inhibiting bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis 50S 50S Subunit 30S 30S Subunit Elongation Peptide Elongation 30S->Elongation mRNA mRNA mRNA->30S tRNA_A Aminoacyl-tRNA (A-site) tRNA_A->Elongation tRNA_P Peptidyl-tRNA (P-site) tRNA_P->Elongation Protein Protein Elongation->Protein Synthesizes This compound This compound This compound->30S Binds to

Mechanism of Action of this compound.

Experimental Protocols

Accurate determination of the in vitro antibacterial susceptibility of this compound requires standardized and well-controlled experimental procedures. The following are detailed protocols for the broth microdilution and disk diffusion methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or a 10-fold higher concentration than the highest concentration to be tested).

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).

  • Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by using a microplate reader.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Prepare this compound Stock Solution Dilution Perform Serial Dilutions in 96-well Plate Stock->Dilution Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Determine MIC (Lowest concentration with no visible growth) Incubate->Read Inoculum Prepare 0.5 McFarland Bacterial Inoculum Swab Swab Mueller-Hinton Agar Plate Inoculum->Swab Disk Apply this compound Disk Swab->Disk Incubate Incubate at 35°C for 16-20 hours Disk->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

References

Application Notes & Protocols: Purification of Spenolimycin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spenolimycin is a novel spectinomycin-type antibiotic produced by the fermentation of Streptomyces gilvospiralis sp. nov.[1]. As a water-soluble and basic compound, its purification from the complex fermentation broth presents a unique set of challenges and opportunities for process optimization[2]. This document provides detailed application notes and standardized protocols for the extraction and purification of this compound, aimed at researchers, scientists, and professionals involved in drug development and natural product chemistry.

The protocols outlined below are based on established methodologies for the purification of similar aminoglycoside antibiotics, such as streptomycin, and are designed to yield a high-purity product suitable for further analytical and biological evaluation[3][4].

Overview of the Purification Workflow

The overall process for purifying this compound from the fermentation broth can be segmented into several key stages. Each stage is designed to progressively remove impurities and increase the concentration of the target antibiotic.

Purification_Workflow Fermentation_Broth Fermentation Broth Clarification Broth Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Removal of Biomass Cation_Exchange Cation Exchange Chromatography Clarification->Cation_Exchange Capture of Basic Antibiotic Elution Elution Cation_Exchange->Elution Release of this compound Desalting Desalting & Concentration Elution->Desalting Removal of Salts Further_Purification Further Purification (e.g., Gel Filtration) Desalting->Further_Purification Fine Purification Pure_this compound Pure this compound Further_Purification->Pure_this compound

Caption: General workflow for this compound purification.

Quantitative Data Summary

The efficiency of the purification process can be monitored at each step by measuring the total activity, specific activity, and yield. The following table provides a representative summary of the expected quantitative data at each stage of purification.

Purification StepTotal Volume (L)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Clarified Broth 101,400,00010100<5
Cation Exchange Eluate 11,260,0001509060-70
Desalted Concentrate 0.21,190,00050085>80
Final Purified Product 0.05980,00095070>95

Note: The values presented in this table are illustrative and may vary depending on the specific fermentation conditions and purification parameters.

Detailed Experimental Protocols

Protocol 1: Clarification of Fermentation Broth

Objective: To remove microbial cells and other insoluble materials from the fermentation broth.

Materials:

  • This compound fermentation broth

  • Centrifuge with appropriate rotors and tubes

  • Filtration apparatus (e.g., Buchner funnel, vacuum flask)

  • Filter paper (e.g., Whatman No. 1) or membrane filters (0.45 µm)

  • Diatomaceous earth (optional, as a filter aid)

Procedure:

  • Harvest the fermentation broth from the fermentor.

  • Transfer the broth to centrifuge tubes.

  • Centrifuge at 5,000 x g for 20 minutes at 4°C to pellet the microbial cells.

  • Carefully decant the supernatant, which contains the soluble this compound.

  • For further clarification, filter the supernatant through a 0.45 µm membrane filter or a Buchner funnel with filter paper. If the filtration rate is slow, a filter aid like diatomaceous earth can be pre-coated on the filter paper.

  • The resulting clarified broth is now ready for chromatographic purification.

Protocol 2: Cation Exchange Chromatography

Objective: To capture the basic this compound from the clarified broth and remove acidic and neutral impurities.

Materials:

  • Clarified fermentation broth

  • Strong cation exchange resin (e.g., Dowex 50W X8, Amberlite IRC-50)

  • Chromatography column

  • 0.1 M Sodium Phosphate Buffer, pH 7.0 (Equilibration Buffer)

  • 0.5 M Sodium Chloride in 0.1 M Sodium Phosphate Buffer, pH 7.0 (Wash Buffer)

  • 1.0 M Sodium Chloride in 0.1 M Sodium Phosphate Buffer, pH 7.0 (Elution Buffer) or a dilute acid solution.

Procedure:

  • Pack the chromatography column with the chosen cation exchange resin and equilibrate it with 5-10 column volumes of Equilibration Buffer.

  • Adjust the pH of the clarified broth to approximately 7.0.

  • Load the pH-adjusted clarified broth onto the equilibrated column at a flow rate of 1-2 column volumes per hour.

  • After loading, wash the column with 5-10 column volumes of Wash Buffer to remove unbound impurities.

  • Elute the bound this compound from the resin using a stepwise or linear gradient of the Elution Buffer.

  • Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 280 nm) or use a bioassay to identify the fractions containing this compound.

Cation_Exchange_Workflow Start Clarified Broth (pH adjusted) Loading Load Broth onto Column Start->Loading Equilibration Equilibrate Cation Exchange Column Equilibration->Loading Washing Wash with Low Salt Buffer (Removes Impurities) Loading->Washing Elution Elute with High Salt Buffer (Releases this compound) Washing->Elution Fraction_Collection Collect and Analyze Fractions Elution->Fraction_Collection

Caption: Cation exchange chromatography workflow.

Protocol 3: Desalting and Concentration

Objective: To remove the high salt concentration from the eluted fractions and concentrate the this compound solution.

Materials:

  • Pooled this compound fractions from cation exchange

  • Dialysis tubing (with appropriate molecular weight cut-off) or a tangential flow filtration (TFF) system

  • Deionized water

  • Lyophilizer or rotary evaporator

Procedure:

  • Pool the active fractions from the cation exchange step.

  • Method A: Dialysis:

    • Transfer the pooled fractions into dialysis tubing.

    • Dialyze against a large volume of deionized water at 4°C, with several changes of water over 24-48 hours.

  • Method B: Tangential Flow Filtration (TFF):

    • Use a TFF system with a low molecular weight cut-off membrane to perform diafiltration against deionized water until the conductivity of the retentate is low.

  • Concentrate the desalted solution using a rotary evaporator under reduced pressure or by lyophilization to obtain a concentrated this compound solution or powder.

Protocol 4: Final Purification by Gel Filtration Chromatography

Objective: To separate this compound from any remaining impurities of different molecular sizes.

Materials:

  • Concentrated, desalted this compound solution

  • Gel filtration resin (e.g., Sephadex G-25, Bio-Gel P-2)

  • Chromatography column

  • Volatile buffer (e.g., 0.1 M Ammonium Acetate, pH 7.0)

Procedure:

  • Pack the chromatography column with the chosen gel filtration resin and equilibrate with the volatile buffer.

  • Apply the concentrated this compound solution to the top of the column.

  • Elute with the volatile buffer at a constant flow rate.

  • Collect fractions and monitor for the presence of this compound using a suitable assay.

  • Pool the pure fractions and lyophilize to obtain the final purified this compound powder.

Analytical Methods for Purity Assessment

The purity of this compound at various stages can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) coupled with bioautography[5].

HPLC Method Outline
  • Column: A C18 reverse-phase column is often suitable for this class of compounds.

  • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).

  • Detection: UV detection at a suitable wavelength.

  • Quantification: Purity is determined by the relative peak area of this compound compared to the total peak area of all components.

TLC with Bioautography
  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A solvent system capable of separating this compound from related impurities.

  • Detection: The developed TLC plate is overlaid with agar seeded with a susceptible microorganism. Zones of inhibition will appear where the antibiotic is present.

These application notes and protocols provide a comprehensive framework for the successful purification of this compound from fermentation broth. Researchers are encouraged to optimize these protocols based on their specific experimental conditions and available resources.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Spenolimycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Spenolimycin using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of published HPLC methods specifically for this compound, this protocol is adapted from validated methods for the structurally similar antibiotic, spectinomycin.

Introduction

This compound is a novel aminocyclitol antibiotic belonging to the spectinomycin family, produced by Streptomyces gilvospiralis. It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria. As with any new pharmaceutical compound, a robust and reliable analytical method is crucial for its quantification in various matrices, including bulk drug substance, formulated products, and biological fluids.

This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection, which is a common and effective technique for the analysis of water-soluble, basic compounds like this compound. The proposed method is based on established protocols for spectinomycin, offering a solid starting point for method development and validation.[1][2][3][4]

Experimental Protocol

This protocol outlines the steps for the quantitative analysis of this compound using a standard RP-HPLC system.

2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

2.2. Equipment

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.3. Preparation of Solutions

  • Mobile Phase (Phosphate Buffer): Dissolve 3.5 g of potassium dihydrogen phosphate in 1000 ml of distilled water. Adjust the pH to 6.5 with 1N sodium hydroxide.[4]

  • Mobile Phase (Acetonitrile/Buffer Mixture): Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 95:5 (v/v).[4] Degas the mobile phase by sonication for 15-20 minutes before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-100 µg/mL).

2.4. Sample Preparation

  • For Bulk Drug Substance: Accurately weigh an appropriate amount of the this compound sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • For Formulations: The sample preparation will depend on the formulation matrix. For a simple aqueous solution, a direct dilution with the mobile phase may be sufficient. For more complex matrices, extraction or solid-phase extraction (SPE) may be necessary to remove interfering excipients.

  • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.

2.5. HPLC Conditions

The proposed HPLC parameters are summarized in the table below.

2.6. Data Analysis

  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and determine the peak area for this compound.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Data Presentation

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column RP-C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 95% Phosphate Buffer (pH 6.5) : 5% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Detector UV-Vis
Detection Wavelength 220 nm
Run Time Approximately 10-15 minutes (adjust as needed for elution of all components)

Rationale for Parameters:

  • Column: A C18 column is a versatile reversed-phase column suitable for a wide range of compounds, including the polar aminocyclitol structure of this compound.[1][2][3]

  • Mobile Phase: A phosphate buffer at pH 6.5 provides good peak shape for basic compounds like this compound. The small percentage of acetonitrile helps to elute the compound from the C18 column.[4]

  • Detection Wavelength: In the absence of a specific UV spectrum for this compound, a low wavelength of 220 nm is chosen, as many organic molecules, including spectinomycin, show absorbance in this region, ensuring good sensitivity.[1][4]

Table 2: Method Validation Parameters based on ICH Guidelines

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is recommended.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature).

Note: The validation of this method should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer + Acetonitrile) B Prepare Standard Solutions (Stock and Working) A->B C Prepare Sample Solutions B->C D Filter All Solutions (0.45 µm) C->D E Set HPLC Parameters (Flow Rate, Wavelength, etc.) D->E F Equilibrate System E->F G Inject Standards and Samples F->G H Acquire Chromatographic Data G->H I Integrate Peaks H->I J Generate Calibration Curve I->J K Calculate this compound Concentration J->K

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Logic A New Compound Analysis Required (this compound) B Literature Search for Specific HPLC Method A->B C Method Found? B->C D Adapt and Validate Existing Method C->D Yes E Search for Structurally Related Compounds (e.g., Spectinomycin) C->E No F Identify HPLC Methods for Related Compounds E->F G Evaluate Physicochemical Properties (Solubility, Polarity, UV Absorbance) F->G H Propose Adapted HPLC Method G->H I Method Development and Optimization H->I J Method Validation (ICH Guidelines) I->J J->D

Caption: Logical workflow for HPLC method development for a new compound.

References

Characterization of Spenolimycin Using Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spenolimycin, a spectinomycin-type antibiotic, holds promise in the ongoing search for novel antimicrobial agents.[1][2] As with any new drug candidate, comprehensive structural characterization and sensitive quantitative analysis are paramount for its development and eventual clinical application. High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the detailed analysis of complex molecules like this compound.[3][4][5] This application note provides detailed protocols for the characterization of this compound and its related impurities using LC-MS/MS, offering insights into its structural elucidation and a robust method for its quantification in various matrices.

Structural Elucidation of this compound by High-Resolution Mass Spectrometry

The primary step in characterizing a novel antibiotic is the unambiguous determination of its chemical structure. High-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition of the parent molecule and its fragments.

Experimental Workflow for Structural Elucidation

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Methanol sample->dissolve inject Inject into LC System dissolve->inject column Reversed-Phase C18 Column inject->column elution Gradient Elution column->elution esi Electrospray Ionization (ESI) elution->esi tof High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) esi->tof ms1 Full Scan MS (Accurate Mass) tof->ms1 ms2 MS/MS Fragmentation (CID) tof->ms2 formula Elemental Composition Prediction ms1->formula fragment Fragmentation Pathway Analysis ms2->fragment structure Structure Elucidation formula->structure fragment->structure

Caption: Workflow for this compound structural elucidation.
Protocol: High-Resolution MS and MS/MS for this compound

1. Sample Preparation:

  • Dissolve a purified this compound sample in a suitable solvent such as methanol to a final concentration of 1 mg/mL.[6]

2. Liquid Chromatography:

  • Column: Use a reversed-phase C18 column (e.g., 150 x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (High-Resolution Instrument):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Full Scan (MS1) Range: m/z 100-1500.

  • MS/MS (MS2) Fragmentation: Collision-Induced Dissociation (CID) of the protonated parent ion [M+H]+. Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

  • Data Analysis: Use software to predict the elemental composition from the accurate mass of the parent ion.[6] Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be pieced together to deduce the structure. Comparison with the fragmentation of known spectinomycin analogues can be highly informative.[7]

Expected Fragmentation Pattern

Based on the known structure of spectinomycin and related compounds, the fragmentation of this compound is expected to involve glycosidic bond cleavages, leading to the loss of the sugar moieties, as well as cleavages within the core structure. The accurate mass of these fragments provides critical information for confirming the connectivity of the molecule.

Quantitative Analysis of this compound by LC-MS/MS

For drug development and quality control, a robust and sensitive quantitative method is essential. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis due to its high selectivity and sensitivity.[3][8]

Experimental Workflow for Quantitative Analysis

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis sample Biological Matrix (e.g., Plasma) is Add Internal Standard sample->is extraction Protein Precipitation / SPE is->extraction inject Inject Extract extraction->inject column Reversed-Phase C18 Column inject->column elution Isocratic or Gradient Elution column->elution esi Electrospray Ionization (ESI) elution->esi qqq Triple Quadrupole (QqQ) MS esi->qqq mrm Multiple Reaction Monitoring (MRM) qqq->mrm calibration Calibration Curve Generation mrm->calibration quant Quantification of this compound calibration->quant

Caption: Workflow for this compound quantitative analysis.
Protocol: LC-MS/MS for this compound Quantification

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: A fast-LC C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Elution: A rapid gradient or isocratic elution suitable for high-throughput analysis.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (Triple Quadrupole):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: At least two transitions should be monitored for both this compound and the internal standard for confirmation and quantification. These transitions are determined by infusing a standard solution of this compound and identifying the most intense and stable fragment ions from the parent ion.

Table 1: Example MRM Transitions for this compound (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized
This compound[M+H]+Fragment 2Optimized
Internal Standard[M'+H]+Fragment AOptimized

4. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

  • The concentration of this compound in unknown samples is then determined from this calibration curve.

Characterization of Impurities

During the production and storage of this compound, related impurities may form. The same LC-MS/MS method used for structural elucidation can be applied to identify and characterize these impurities.[7] By comparing the fragmentation patterns of the impurities with that of this compound, the structural modifications can often be deduced.[9]

Table 2: Potential this compound Impurities and their Mass Differences

Impurity TypeMass Difference from this compoundPossible Modification
Dehydration Product-18.0106 DaLoss of H₂O
Oxidation Product+15.9949 DaAddition of an oxygen atom
Isomer0 DaSame elemental composition, different structure
N-demethylated-14.0157 DaLoss of a methyl group from a nitrogen

Conclusion

Mass spectrometry is a powerful and versatile technique for the comprehensive characterization of novel antibiotics like this compound. The protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to perform detailed structural elucidation and accurate quantitative analysis. These methods are crucial for ensuring the quality, safety, and efficacy of this compound as it progresses through the drug development pipeline.

References

Application Notes and Protocols for Developing Spectinomycin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and characterization of spectinomycin-resistant bacterial strains for research purposes. The following protocols and data are intended to facilitate the study of antibiotic resistance mechanisms and the development of novel antimicrobial agents.

Introduction to Spectinomycin and Resistance

Spectinomycin is an aminocyclitol antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.[4][5] Bacterial resistance to spectinomycin can arise through several mechanisms, including enzymatic modification of the antibiotic, target site modification through mutations in the 16S rRNA or ribosomal proteins (such as S5), and active efflux of the drug from the bacterial cell.[6]

The development of spectinomycin-resistant bacterial strains in a controlled laboratory setting is a valuable tool for studying these resistance mechanisms, evaluating the efficacy of new antibiotic candidates, and understanding the evolutionary pathways of antibiotic resistance.

Data Presentation: Spectinomycin Susceptibility Profiles

The following table summarizes the Minimum Inhibitory Concentration (MIC) of spectinomycin against susceptible (wild-type) and resistant Escherichia coli strains. The resistant strain was developed through serial passage in the presence of increasing concentrations of spectinomycin.

Bacterial StrainSpectinomycin MIC (µg/mL)Fold Increase in MICResistance Level
E. coli (Wild-Type)8-Susceptible
E. coli (Spectinomycin-Resistant)25632High-Level Resistance

Note: The above data is a representative example compiled from typical outcomes of resistance development studies. Actual MIC values may vary depending on the bacterial species and specific experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following broth microdilution protocol is a standard method for determining the MIC of spectinomycin.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectinomycin stock solution (e.g., 10 mg/mL in sterile distilled water)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Spectinomycin Dilutions: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the spectinomycin working solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process through well 10. Do not add antibiotic to wells 11 (growth control) and 12 (sterility control).

  • Inoculum Preparation: a. Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. b. Add 100 µL of sterile CAMHB to well 12 (sterility control).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of spectinomycin at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Development of Spectinomycin-Resistant Strains by Serial Passage

Serial passage is a method used to induce antibiotic resistance by repeatedly exposing a bacterial population to sub-lethal concentrations of an antibiotic.

Materials:

  • Spectinomycin-susceptible bacterial strain

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Spectinomycin stock solution

  • Sterile culture tubes or flasks

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of spectinomycin for the susceptible parent strain using the protocol described above.

  • Initiation of Serial Passage: a. Inoculate a fresh culture medium containing spectinomycin at a sub-inhibitory concentration (e.g., 0.5 x MIC) with the susceptible bacterial strain. b. Incubate the culture at the optimal growth temperature with shaking until it reaches the late logarithmic or early stationary phase.

  • Subsequent Passages: a. Transfer an aliquot of the culture from the previous step into a fresh medium containing a 2-fold higher concentration of spectinomycin. b. Repeat the incubation as in step 2b. c. Continue this process for a predetermined number of passages (e.g., 15-30) or until a significant increase in the MIC is observed.

  • Monitoring Resistance Development: a. Periodically determine the MIC of spectinomycin for the passaged bacterial population to monitor the development of resistance.

  • Isolation of Resistant Strains: a. After the final passage, streak the culture onto an agar plate containing a high concentration of spectinomycin (e.g., 4-8 times the initial MIC) to isolate individual resistant colonies. b. Select a single colony and confirm its resistance by re-determining the MIC.

Characterization of Spectinomycin-Resistant Strains

Once a resistant strain has been developed, it is crucial to characterize the underlying genetic basis of the resistance.

Materials:

  • Overnight culture of the spectinomycin-resistant bacterial strain

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (100% and 70%)

  • TE buffer

Procedure (Example Phenol-Chloroform Method):

  • Pellet 1-2 mL of the overnight bacterial culture by centrifugation.

  • Resuspend the pellet in lysis buffer and add Proteinase K. Incubate at 37°C for 1 hour.

  • Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.

  • Precipitate the DNA from the aqueous phase with ice-cold 100% ethanol.

  • Wash the DNA pellet with 70% ethanol.

  • Air-dry the pellet and resuspend the genomic DNA in TE buffer.

The aadA gene encodes an aminoglycoside adenyltransferase, an enzyme that inactivates spectinomycin.[6]

Materials:

  • Extracted genomic DNA

  • Taq DNA polymerase and buffer

  • dNTPs

  • Forward and reverse primers for the aadA gene

  • Thermocycler

Primer Sequences:

Primer NameSequence (5' - 3')
aadA-FCGGAAGGCAATAACGGAG
aadA-RTCGAACAGGTAGCACTGAG

Note: These are example primers. It is recommended to verify primer sequences from recent literature.

PCR Cycling Conditions:

StepTemperature (°C)Time
Initial Denaturation945 minutes
30 Cycles:
Denaturation9430 seconds
Annealing5530 seconds
Extension721 minute
Final Extension7210 minutes

Analysis: Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the expected size (approximately 428 bp for these primers) indicates the presence of the aadA gene.

Mutations in the 16S rRNA gene and the rpsE gene (encoding ribosomal protein S5) are common mechanisms of spectinomycin resistance. Sanger sequencing is a reliable method to identify these mutations.

Procedure:

  • Design primers to amplify the relevant regions of the 16S rRNA and rpsE genes from the genomic DNA of both the susceptible parent and the resistant strain.

  • Perform PCR using these primers.

  • Purify the PCR products.

  • Send the purified PCR products for Sanger sequencing.

  • Align the sequences from the resistant and susceptible strains to identify any nucleotide changes.

Visualization of a Relevant Signaling Pathway

In some bacteria, two-component regulatory systems can contribute to antibiotic resistance by upregulating the expression of efflux pumps. The EvgS/EvgA system in E. coli is an example of such a pathway that can be activated by various stress signals, including the presence of some antibiotics.

EvgS_EvgA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EvgS EvgS (Sensor Kinase) EvgA EvgA (Response Regulator) EvgS->EvgA Phosphorylates EvgA_P EvgA-P emrK_promoter emrK Promoter EvgA_P->emrK_promoter Binds to emrK_gene emrK gene emrK_promoter->emrK_gene Induces Transcription EmrK_protein EmrK Efflux Pump Subunit emrK_gene->EmrK_protein Translation Antibiotic Antibiotic Stress EmrK_protein->Antibiotic Efflux Antibiotic->EvgS Activates

Caption: EvgS/EvgA two-component system regulating efflux pump expression.

Experimental Workflow

The following diagram illustrates the overall workflow for developing and characterizing spectinomycin-resistant bacterial strains.

Resistance_Workflow start Start: Select Spectinomycin-Susceptible Bacterial Strain mic_initial 1. Determine Initial MIC start->mic_initial serial_passage 2. Induce Resistance via Serial Passage mic_initial->serial_passage isolate_resistant 3. Isolate Resistant Colonies serial_passage->isolate_resistant mic_confirm 4. Confirm Resistance by MIC isolate_resistant->mic_confirm characterization 5. Characterize Resistant Strain mic_confirm->characterization gDNA_extraction 5a. Genomic DNA Extraction characterization->gDNA_extraction pcr 5b. PCR for Resistance Genes (e.g., aadA) gDNA_extraction->pcr sequencing 5c. Sequencing of Target Genes (16S rRNA, rpsE) gDNA_extraction->sequencing analysis 6. Data Analysis and Mechanism Identification pcr->analysis sequencing->analysis

Caption: Workflow for developing and characterizing resistant strains.

References

Spenolimycin: Application Notes and Protocols for In Vivo Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spenolimycin is a spectinomycin-type antibiotic with demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in established mouse models of bacterial infection. The information is based on standard methodologies for antibiotic testing, as specific quantitative data and detailed protocols for this compound are limited in publicly available literature. The primary citation for this compound's in vivo activity reports its effectiveness in a standard mouse protection test against Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae[1]. These protocols are designed to enable researchers to generate critical efficacy data, such as the 50% effective dose (ED₅₀), bacterial load reduction, and survival rates.

Mechanism of Action

This compound, as a spectinomycin-type antibiotic, is presumed to exert its antibacterial effect by inhibiting protein synthesis. This class of antibiotics binds to the 30S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis and thereby halting bacterial growth[2][3][4][5]. This bacteriostatic action prevents the proliferation of bacteria, allowing the host's immune system to clear the infection.

cluster_bacterium Bacterial Cell 30S_Subunit 30S Ribosomal Subunit Protein Protein Synthesis (Elongation) 30S_Subunit->Protein Binds to mRNA 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->Protein mRNA mRNA mRNA->30S_Subunit Growth Bacterial Growth & Proliferation Protein->Growth This compound This compound This compound->30S_Subunit Binds and Inhibits Translocation

Figure 1: Proposed mechanism of action for this compound.

Data Presentation

The following tables are structured to present key quantitative data from in vivo efficacy studies of this compound. Due to the limited availability of specific data for this compound in the literature, these tables are provided as templates for data collection and presentation.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Systemic E. coli Infection

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%)ED₅₀ (mg/kg)
Vehicle Control--N/A
This compound
This compound
This compound

Table 2: In Vivo Efficacy of this compound in a Mouse Model of K. pneumoniae Sepsis

Treatment GroupDose (mg/kg)Administration RouteBacterial Load in Spleen (log₁₀ CFU/g)Survival Rate (%)ED₅₀ (mg/kg)
Vehicle Control--N/A
This compound
This compound
This compound

Table 3: In Vivo Efficacy of this compound in a Mouse Model of S. pneumoniae Pneumonia

Treatment GroupDose (mg/kg)Administration RouteBacterial Load in Lungs (log₁₀ CFU/g)Survival Rate (%)ED₅₀ (mg/kg)
Vehicle Control--N/A
This compound
This compound
This compound

Experimental Protocols

The following are detailed protocols for establishing mouse models of infection to test the efficacy of this compound. These are generalized protocols and may require optimization based on the specific bacterial strains and mouse strains used.

Start Start: Acclimatize Mice Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Infect_Mice Infect Mice with Pathogen Prepare_Inoculum->Infect_Mice Administer_Treatment Administer this compound or Vehicle Infect_Mice->Administer_Treatment Monitor_Mice Monitor for Clinical Signs and Survival Administer_Treatment->Monitor_Mice Endpoint Endpoint Determination Monitor_Mice->Endpoint Data_Analysis Data Analysis (Survival, Bacterial Load, ED50) Endpoint->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for a mouse protection test.

Protocol 1: Systemic Escherichia coli Infection Model

This protocol is adapted from standard methodologies for inducing systemic E. coli infection in mice to evaluate antibiotic efficacy.

Materials:

  • Escherichia coli strain (e.g., ATCC 12014)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), sterile

  • Female BALB/c mice (6-8 weeks old)

  • This compound, formulation for injection

  • Vehicle control (e.g., sterile saline)

  • Syringes and needles for injection

Procedure:

  • Inoculum Preparation:

    • Culture E. coli in LB broth overnight at 37°C with shaking.

    • Harvest bacteria by centrifugation, wash three times with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final concentration should be determined in pilot studies to establish a lethal dose (LD₁₀₀).

  • Infection:

    • Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.

  • Treatment:

    • At 1- and 4-hours post-infection, administer this compound at various doses (e.g., subcutaneously or intravenously). A vehicle control group should be included.

  • Monitoring and Endpoint:

    • Monitor mice for signs of infection (e.g., lethargy, ruffled fur) and mortality for 7 days.

    • Calculate the survival rate for each treatment group.

    • Determine the ED₅₀ using a suitable statistical method (e.g., probit analysis).

Protocol 2: Klebsiella pneumoniae Sepsis Model

This protocol describes a model of K. pneumoniae sepsis to assess the efficacy of this compound in reducing bacterial dissemination and improving survival.

Materials:

  • Klebsiella pneumoniae strain (e.g., ATCC 43816)

  • Tryptic Soy Broth (TSB)

  • Sterile saline (0.9% NaCl)

  • 5% gastric mucin (optional, to enhance virulence)

  • Male ICR mice (4-6 weeks old)

  • This compound, formulation for injection

  • Vehicle control

  • Equipment for tissue homogenization and bacterial plating

Procedure:

  • Inoculum Preparation:

    • Grow K. pneumoniae in TSB overnight at 37°C.

    • Suspend the cultured bacteria in sterile saline (with or without 5% gastric mucin) to a concentration sufficient to cause 100% mortality in untreated mice within 24-48 hours[6].

  • Infection:

    • Inject mice intraperitoneally with 0.5 mL of the bacterial suspension[6].

  • Treatment:

    • Administer this compound subcutaneously at 1- and 4-hours post-infection at various dose levels.

  • Monitoring and Endpoint:

    • Observe mice for mortality for 7 days to calculate survival rates and ED₅₀.

    • For bacterial load determination, a separate cohort of mice can be euthanized at a specified time point (e.g., 24 hours post-infection).

    • Aseptically harvest spleens, homogenize in sterile PBS, and perform serial dilutions for plating on appropriate agar to enumerate bacterial colonies (CFU/g of tissue).

Protocol 3: Streptococcus pneumoniae Pneumonia Model

This protocol outlines a model for inducing pneumonia in mice to evaluate the efficacy of this compound in a respiratory infection context.

Materials:

  • Streptococcus pneumoniae strain (e.g., serotype 3 or 4)

  • Todd-Hewitt broth supplemented with yeast extract (THY)

  • Sterile PBS

  • Female C57BL/6 mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • This compound, formulation for administration

  • Vehicle control

  • Equipment for lung homogenization and plating

Procedure:

  • Inoculum Preparation:

    • Culture S. pneumoniae in THY broth to mid-log phase.

    • Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU/50 µL).

  • Infection:

    • Lightly anesthetize the mice.

    • Instill 50 µL of the bacterial suspension intranasally.

  • Treatment:

    • Begin treatment with this compound at a specified time post-infection (e.g., 12 or 24 hours) and continue for a defined period (e.g., once or twice daily for 3-5 days).

  • Monitoring and Endpoint:

    • Monitor mice for signs of pneumonia (e.g., labored breathing, weight loss) and survival for up to 10 days.

    • To determine bacterial burden, euthanize a subset of mice at a predetermined time point.

    • Harvest the lungs, homogenize, and plate serial dilutions to quantify the bacterial load (CFU/g of lung tissue).

Conclusion

The protocols and data presentation templates provided in this document offer a framework for the preclinical evaluation of this compound's efficacy in relevant animal models of bacterial infection. While specific data for this compound is not extensively available, these established methodologies will enable researchers to generate the necessary quantitative data to characterize its in vivo activity and potential as a therapeutic agent. Careful dose-response studies are essential to determine the potency of this compound and to guide further development.

References

Application Notes and Protocols for the Synthesis and SAR Studies of Spenolimycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Spenolimycin derivatives and the subsequent structure-activity relationship (SAR) studies. This compound, an analog of spectinomycin, is a promising scaffold for the development of novel antibacterial agents. Understanding the relationship between chemical structure and biological activity is crucial for optimizing its therapeutic potential.

Structure-Activity Relationship (SAR) Summary

The antibacterial activity of this compound and its derivatives is primarily attributed to their ability to bind to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] SAR studies on spectinomycin analogs have revealed several key insights:

  • Modifications at the 3'-Position: The 3'-position of the actinospectose ring is a key site for modification to enhance antibacterial potency and spectrum.[1][2] Introduction of aminomethyl groups at this position has been shown to improve activity against a range of respiratory and sexually transmitted pathogens.[1]

  • Modifications at the 6'-Position: The 6'-hydroxyl group on the actinamine ring can also be modified. For instance, the 6'-propyl derivative of spectinomycin, known as trospectomycin, exhibits an altered spectrum of activity.[2]

  • Stereochemistry: The stereochemistry at the 3'-position is critical for activity. The 3'-(R) isomers of aminomethyl spectinomycins are potent inhibitors of bacterial protein synthesis, while the corresponding 3'-(S) isomers are significantly less active.[1]

  • Actinamine Ring: Modifications to the actinamine ring are generally not well-tolerated and often lead to a loss of antibacterial activity.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Spectinomycin Analogs

CompoundModificationS. pneumoniae (MIC, µg/mL)H. influenzae (MIC, µg/mL)N. gonorrhoeae (MIC, µg/mL)C. trachomatis (MIC, µg/mL)Reference
SpectinomycinParent Compound>6448-16>64[1]
This compound3'-dihydro-3'-deoxy-3'-(R)-hydroxy--2-4-[3]
Trospectomycin6'-propyl----[2]
Aminomethyl Spectinomycin (Compound 1)3'-(R)-CH₂NH-benzyl0.510.252[1]
Spectinamide (1329)3'-(R)-NHCO-2-pyridyl----[4]

Note: Data for this compound is limited in publicly available comparative tables. The provided data for other spectinomycin analogs illustrates the impact of structural modifications.

Experimental Protocols

Protocol 1: General Synthesis of 3'-Aminomethyl this compound Derivatives

This protocol is a generalized procedure based on the synthesis of 3'-aminomethyl spectinomycin analogs.[1][5]

1. Protection of Spectinomycin:

  • Dissolve spectinomycin hydrochloride in a mixture of acetone and water.
  • Add sodium bicarbonate to neutralize the hydrochloride salt.
  • Cool the solution to 0°C and add benzyl chloroformate dropwise to protect the amine groups on the actinamine ring, yielding N,N'-dibenzyloxycarbonyl-spectinomycin (N,N'-DCB-spectinomycin).
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

2. Cyanohydrin Formation:

  • Dissolve the N,N'-DCB-spectinomycin in a suitable solvent such as tetrahydrofuran (THF).
  • Add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., zinc iodide).
  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).
  • Quench the reaction with water and extract the cyanohydrin product.

3. Reduction of the Nitrile:

  • Dissolve the cyanohydrin intermediate in a solvent like methanol.
  • Add a reducing agent, such as a 2-picoline borane complex, along with ammonium nitrate.[6]
  • Stir the reaction at room temperature.
  • Upon completion, acidify the mixture and extract to isolate the 3'-aminomethyl product.

4. N-Alkylation/Acylation of the 3'-Aminomethyl Group (Optional):

  • To introduce further diversity, the primary amine at the 3'-position can be alkylated or acylated.
  • For N-alkylation, dissolve the 3'-aminomethyl intermediate in a suitable solvent and react with an appropriate aldehyde or ketone in the presence of a reducing agent (reductive amination).
  • For N-acylation, react the amine with an acyl chloride or activated carboxylic acid.

5. Deprotection:

  • Dissolve the protected derivative in a suitable solvent (e.g., methanol).
  • Add a catalyst for hydrogenolysis, such as palladium on carbon (Pd/C).
  • Stir the reaction under a hydrogen atmosphere until the protecting groups are removed.
  • Filter off the catalyst and concentrate the filtrate to obtain the final this compound derivative.

6. Purification:

  • Purify the final compounds using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
  • Characterize the purified compounds by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general guidelines for broth microdilution MIC testing.[3][7][8][9]

1. Preparation of Materials:

  • Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO).
  • Use sterile 96-well microtiter plates.
  • Prepare the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
  • Grow bacterial cultures to the mid-logarithmic phase.

2. Serial Dilution:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.
  • Add 100 µL of the stock antibiotic solution to the first column of wells, creating a 1:2 dilution.
  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

3. Inoculation:

  • Dilute the mid-log phase bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
  • Inoculate each well (except for a sterility control well) with 5 µL of the bacterial suspension.

4. Incubation:

  • Incubate the plates at 37°C for 18-24 hours.

5. Reading the Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[3]

Protocol 3: In Vitro Protein Synthesis Inhibition Assay

This is a general protocol for a cell-free protein synthesis inhibition assay.[4][10][11]

1. Preparation of Cell-Free Extract:

  • Prepare a bacterial cell-free extract (e.g., from E. coli) that contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).

2. Assay Setup:

  • In a microfuge tube or well of a microplate, combine the cell-free extract, a reporter mRNA (e.g., luciferase mRNA), and the necessary buffers and energy sources (ATP, GTP).
  • Add varying concentrations of the synthesized this compound derivatives to the reaction mixtures. Include a positive control (an antibiotic known to inhibit protein synthesis, like spectinomycin) and a negative control (no antibiotic).

3. Incubation:

  • Incubate the reaction mixtures at 37°C for a set period (e.g., 60-90 minutes) to allow for protein synthesis.

4. Measurement of Protein Synthesis:

  • Quantify the amount of newly synthesized reporter protein. For luciferase, this is done by adding the luciferase substrate and measuring the resulting luminescence using a luminometer.

5. Data Analysis:

  • Calculate the percentage of protein synthesis inhibition for each concentration of the this compound derivative compared to the negative control.
  • Determine the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Spectinomycin protection Amine Protection start->protection modification Modification at 3' or 6' position protection->modification deprotection Deprotection modification->deprotection purification Purification (HPLC) deprotection->purification characterization Characterization (NMR, MS) purification->characterization mic MIC Determination characterization->mic protein_synthesis Protein Synthesis Inhibition Assay characterization->protein_synthesis sar_analysis Structure-Activity Relationship Analysis mic->sar_analysis protein_synthesis->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization

Caption: Experimental workflow for SAR studies of this compound derivatives.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_30S 30S Subunit cluster_50S 50S Subunit A_site A site translocation tRNA Translocation (A -> P -> E) P_site P site E_site E site peptidyl_transferase_center Peptidyl Transferase Center This compound This compound Derivative This compound->A_site Binds to 30S subunit inhibition Inhibition protein_synthesis Protein Synthesis translocation->protein_synthesis inhibition->translocation

Caption: Mechanism of action of this compound derivatives at the ribosomal level.

References

Troubleshooting & Optimization

Technical Support Center: Spenolimycin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low yield in Spenolimycin fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.

Q1: My this compound fermentation is resulting in a low yield. What are the initial factors I should investigate?

A1: Low yield in Streptomyces fermentations can often be attributed to suboptimal culture conditions. The first parameters to verify are the composition of your fermentation medium and the physical fermentation parameters. In many cases, optimizing these can significantly improve your yield.

A systematic approach to troubleshooting involves a one-factor-at-a-time (OFAT) methodology to identify the limiting factor. Key areas to focus on include:

  • Medium Composition: Ensure your carbon and nitrogen sources are optimal for this compound production. Also, verify the presence and concentration of essential minerals.

  • Physical Parameters: Double-check that the pH, temperature, and agitation rate of your culture are within the optimal range for Streptomyces growth and antibiotic production.

Q2: How do I optimize the carbon source in my fermentation medium for better this compound yield?

A2: The type and concentration of the carbon source are critical for antibiotic production. While glucose is a common carbon source, some Streptomyces species may produce higher yields with alternative sugars.

Experimental Protocol: Carbon Source Optimization

  • Prepare a basal fermentation medium: This medium should contain all necessary components except for the carbon source. A typical basal medium for Streptomyces might include a nitrogen source (e.g., soybean meal, peptone), and mineral salts (e.g., CaCO₃, K₂HPO₄, MgSO₄·7H₂O).

  • Aliquot the basal medium: Dispense the medium into several fermentation flasks.

  • Add different carbon sources: To each flask, add a different carbon source (e.g., glucose, starch, maltose, sucrose) at a consistent starting concentration (e.g., 2% w/v). Include a control flask with no added carbon source.

  • Inoculate and incubate: Inoculate each flask with a standardized inoculum of your this compound-producing Streptomyces strain. Incubate the flasks under your standard fermentation conditions (temperature, agitation).

  • Monitor and quantify: At regular intervals, take samples from each flask to measure biomass and this compound concentration using a suitable analytical method like HPLC.

  • Analyze the results: Compare the this compound yields obtained with each carbon source to identify the most effective one for your strain.

Below is a table summarizing the effects of different carbon sources on antibiotic production in Streptomyces.

Carbon SourceConcentration (% w/v)Resulting Antibiotic Yield (relative)Reference
Glucose2Moderate[1]
Starch2High[2]
Dextrose2High[3]
MaltoseNot SpecifiedLower than Dextrin[4]
Dextrin3.26High[4]

Q3: What is the role of the nitrogen source in this compound yield, and how can I optimize it?

A3: Nitrogen is a crucial component of amino acids and, by extension, the enzymes responsible for antibiotic biosynthesis. Both organic and inorganic nitrogen sources can be utilized by Streptomyces, but the optimal source and concentration can vary.

Experimental Protocol: Nitrogen Source Optimization

  • Prepare a basal medium: This medium should contain your optimized carbon source and all other necessary components except for the nitrogen source.

  • Aliquot the basal medium: Distribute the medium into multiple fermentation flasks.

  • Add different nitrogen sources: To each flask, add a different nitrogen source (e.g., soybean meal, peptone, yeast extract, tryptone, ammonium sulfate) at a consistent concentration (e.g., 1% w/v). Include a control flask with no added nitrogen source.

  • Inoculate and incubate: Inoculate each flask with your Streptomyces strain and incubate under optimized conditions.

  • Monitor and quantify: Measure biomass and this compound yield over time.

  • Analyze the results: Determine which nitrogen source provides the highest this compound titer.

The following table shows the impact of various nitrogen sources on antibiotic production.

Nitrogen SourceConcentration (% w/v)Resulting Antibiotic Yield (relative)Reference
Soybean Meal2.5High[1]
Peptone0.05High[3]
Tryptone1High[1]
Yeast Extract0.6Moderate[5]
Ammonium Sulfate0.25Moderate[5]

Q4: My medium composition seems correct, but the yield is still low. What physical parameters should I examine?

A4: Once the medium is optimized, the next step is to ensure the physical environment of the fermentation is ideal for this compound production. The key parameters to investigate are pH, temperature, and agitation.

  • pH: The optimal pH for Streptomyces growth and antibiotic production is typically around neutral (pH 7.0). However, some strains may have a slightly different optimum. It's important to measure and, if necessary, buffer the initial pH of your medium.

  • Temperature: Most Streptomyces species are mesophiles, with optimal growth and antibiotic production temperatures between 28°C and 37°C.[6]

  • Agitation: Proper agitation ensures adequate mixing and oxygen transfer, which is crucial for aerobic organisms like Streptomyces. The optimal agitation speed will depend on the fermentor geometry and culture volume.

The table below provides a summary of optimal physical parameters for antibiotic production in Streptomyces.

ParameterOptimal RangeReference
pH6.0 - 7.3[2][7]
Temperature30°C - 37°C[2][6]
Agitation150 - 250 rpm[3][6]

Advanced Troubleshooting

For researchers who have optimized their basic fermentation conditions and are still seeking to improve yields, more advanced techniques in metabolic engineering can be employed.

Q5: I have optimized my fermentation medium and physical parameters, but I want to further increase my this compound yield. What are the next steps?

A5: To achieve a significant leap in antibiotic production, you can explore metabolic engineering strategies focused on increasing the supply of biosynthetic precursors. Antibiotic synthesis is a metabolically demanding process, and the availability of precursor molecules can be a major bottleneck.

Strategies for Enhancing Precursor Supply:

  • Overexpression of Precursor Pathway Genes: Identify the key enzymes in the biosynthetic pathway of the primary precursors for this compound and overexpress the genes encoding these enzymes.

  • Blocking Competing Pathways: Use techniques like CRISPRi to down-regulate genes in metabolic pathways that compete for the same precursors as this compound biosynthesis.[6]

  • Dynamic Regulation of Precursor Pools: Implement strategies to dynamically control the degradation of storage compounds like triacylglycerols (TAGs) to release precursors during the antibiotic production phase.

The following diagram illustrates the general concept of enhancing precursor supply for antibiotic biosynthesis.

Precursor_Supply_Enhancement cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism Central Carbon Metabolism Central Carbon Metabolism Precursors Precursors Central Carbon Metabolism->Precursors This compound Biosynthesis This compound Biosynthesis This compound This compound This compound Biosynthesis->this compound Precursors->this compound Biosynthesis Competing Pathways Competing Pathways Precursors->Competing Pathways Competing Pathways->Precursors Enhanced Precursor Supply Enhanced Precursor Supply Enhanced Precursor Supply->Precursors

Caption: Enhancing precursor supply for this compound biosynthesis.

Frequently Asked Questions (FAQs)

Q: What is this compound?

A: this compound is a spectinomycin-type antibiotic discovered in the fermentation broth of Streptomyces gilvospiralis.[8] It is a water-soluble, basic antibiotic.

Q: What is a typical fermentation time for this compound production?

A: The optimal fermentation time can vary depending on the strain and culture conditions, but a common range for antibiotic production in Streptomyces is 7 to 12 days.[6][9]

Q: How can I quantify the amount of this compound in my fermentation broth?

A: High-Performance Liquid Chromatography (HPLC) is a standard and accurate method for quantifying antibiotics like this compound. You will need to develop a method with a suitable column and mobile phase to separate this compound from other components in the broth and use a standard curve for quantification.

Experimental Workflows and Diagrams

General Troubleshooting Workflow for Low this compound Yield

This diagram outlines a logical progression for troubleshooting low fermentation yields.

Troubleshooting_Workflow start Low this compound Yield check_media Verify Medium Components (Carbon, Nitrogen, Minerals) start->check_media check_params Verify Physical Parameters (pH, Temp, Agitation) check_media->check_params optimize_media Optimize Medium Composition (OFAT) check_params->optimize_media optimize_params Optimize Physical Parameters optimize_media->optimize_params advanced_troubleshooting Advanced Troubleshooting (Metabolic Engineering) optimize_params->advanced_troubleshooting end Improved Yield advanced_troubleshooting->end

Caption: A systematic workflow for troubleshooting low this compound yield.

Experimental Workflow for Media Optimization

This diagram details the steps involved in optimizing the fermentation medium.

Media_Optimization_Workflow A 1. Prepare Basal Medium B 2. Aliquot into Flasks A->B C 3. Add Variable Component (e.g., Different Carbon Sources) B->C D 4. Inoculate with Streptomyces C->D E 5. Incubate under Controlled Conditions D->E F 6. Sample and Quantify this compound (HPLC) E->F G 7. Analyze Results and Identify Optimal Component F->G

Caption: A typical experimental workflow for optimizing fermentation media.

References

Troubleshooting Spenolimycin instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Spenolimycin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is based on the general properties of spectinomycin-type antibiotics and aims to address common challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or has formed a precipitate. What could be the cause and how can I resolve it?

A1: Cloudiness or precipitation of your this compound solution can be attributed to several factors, including solvent choice, pH, and temperature. This compound is known to be water-soluble.[1] However, its stability can be compromised under certain conditions.

  • Solvent Purity: Ensure you are using high-purity, sterile water or a recommended buffer system. The presence of contaminants can lead to precipitation.

  • pH of the Solution: this compound is a basic compound.[1] Drastic changes in the pH of the solution can affect its solubility. It is advisable to maintain a pH in the neutral to slightly alkaline range (pH 7.0-8.0) for optimal stability, similar to other aminoglycoside antibiotics like Streptomycin.[2]

  • Temperature: Lower temperatures can sometimes decrease the solubility of a compound. If you have stored your solution at a low temperature, allow it to equilibrate to room temperature and gently agitate to see if the precipitate redissolves. Conversely, high temperatures can accelerate degradation, which may also lead to the formation of insoluble byproducts.[3]

  • Concentration: Attempting to prepare a solution at a concentration exceeding this compound's solubility limit will result in precipitation. Please refer to the manufacturer's instructions for recommended concentrations.

Troubleshooting Steps:

  • Verify the purity of your solvent.

  • Measure the pH of your solution and adjust it to a neutral or slightly alkaline range if necessary, using a suitable buffer.

  • If the solution was stored at a low temperature, warm it to room temperature.

  • If the issue persists, consider preparing a fresh, lower-concentration solution.

Q2: I am observing a loss of antibacterial activity in my this compound solution over time. What are the likely reasons for this instability?

A2: A decline in the biological activity of this compound suggests chemical degradation. The stability of antibiotics in solution can be influenced by several environmental factors.

  • pH-Dependent Hydrolysis: Like many antibiotics, this compound may be susceptible to hydrolysis, particularly in acidic or strongly alkaline conditions. Acid-catalyzed degradation has been observed in similar antibiotics like Spiramycin.[4][5] It is recommended to prepare this compound solutions in a buffered system to maintain a stable pH.

  • Temperature: Elevated temperatures can significantly increase the rate of chemical degradation.[3] For long-term storage, it is generally advisable to store antibiotic solutions at low temperatures (e.g., 2-8°C or frozen), unless otherwise specified by the manufacturer.

  • Light Exposure: Although specific data for this compound is limited, many antibiotics are sensitive to light. Photodegradation can lead to a loss of activity. It is a good practice to store this compound solutions in amber vials or otherwise protected from light.

  • Oxidation: The presence of oxidizing agents or exposure to air (oxygen) over extended periods can potentially lead to oxidative degradation of the molecule.

Recommendations for Maintaining Activity:

  • Prepare fresh solutions for your experiments whenever possible.

  • If storage is necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store solutions at the recommended temperature and protect them from light.

  • Use degassed solvents if you suspect oxidative degradation is an issue.

This compound Stability Profile (Generalized)

The following table summarizes the potential effects of various conditions on the stability of this compound in aqueous solution. This information is extrapolated from data on similar antibiotics, such as Streptomycin and Spiramycin, due to the limited availability of specific stability data for this compound.

ParameterConditionExpected Impact on StabilityRecommendation
pH Acidic (< 6.0)Potential for acid-catalyzed hydrolysis and degradation.[3][4][5]Avoid acidic conditions. Use a buffered solution.
Neutral (6.0-8.0)Generally stable.[2]Optimal pH range for storage and use.
Alkaline (> 8.0)May be susceptible to base-catalyzed hydrolysis.Use a buffered solution to maintain pH within the optimal range.
Temperature 2-8°CSuitable for short- to medium-term storage.Recommended for routine storage of stock solutions.
Room TemperatureIncreased rate of degradation over time.Limit exposure to room temperature.
High Temperature (>30°C)Significant acceleration of degradation.[3]Avoid exposure to high temperatures.
Light UV or SunlightPotential for photodegradation.Store in amber vials or protect from light.
Solvent WaterSoluble.Use high-purity, sterile water.
Buffered SolutionsEnhanced stability due to pH control.Recommended for preparing working solutions.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a method to evaluate the stability of this compound under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound reference standard
  • HPLC-grade water, acetonitrile, and methanol
  • Phosphate buffer components (for pH 6.0, 7.0, and 8.0)
  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
  • HPLC system with a UV detector
  • C18 HPLC column
  • pH meter
  • Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 40°C)

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
  • Prepare buffer solutions at the desired pH values (e.g., pH 6.0, 7.0, and 8.0).
  • Dilute the this compound stock solution with each buffer to a final concentration of 100 µg/mL.

3. Stability Study:

  • For each pH condition, aliquot the this compound solution into several vials.
  • Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove a vial from each condition.
  • Immediately analyze the samples by HPLC.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).
  • Flow Rate: 1.0 mL/min.
  • Column: C18, 5 µm, 4.6 x 250 mm.
  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.
  • Injection Volume: 20 µL.
  • Quantify the peak area of the intact this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Instability start Instability Observed (Precipitation, Loss of Activity) check_solution Check Solution Preparation: - Correct Solvent? - Correct Concentration? start->check_solution check_ph Measure pH of Solution check_solution->check_ph ph_in_range Is pH between 7.0 and 8.0? check_ph->ph_in_range adjust_ph Adjust pH to 7.0-8.0 with Buffer ph_in_range->adjust_ph No check_storage Review Storage Conditions: - Temperature? - Light Exposure? ph_in_range->check_storage Yes adjust_ph->check_storage storage_ok Are Storage Conditions Optimal? check_storage->storage_ok prepare_fresh Prepare Fresh Solution storage_ok->prepare_fresh No issue_resolved Issue Resolved storage_ok->issue_resolved Yes adjust_storage Store at 2-8°C, Protected from Light adjust_storage->prepare_fresh prepare_fresh->issue_resolved contact_support Contact Technical Support prepare_fresh->contact_support Issue Persists

Caption: Troubleshooting workflow for this compound solution instability.

DegradationPathway Hypothetical Degradation Pathway of this compound This compound This compound (Active) hydrolysis Hydrolysis (Acidic or Alkaline Conditions) This compound->hydrolysis oxidation Oxidation (Presence of Oxidizing Agents) This compound->oxidation photodegradation Photodegradation (UV/Sunlight Exposure) This compound->photodegradation degraded_product_1 Degradation Product 1 (Inactive) hydrolysis->degraded_product_1 degraded_product_2 Degradation Product 2 (Inactive) oxidation->degraded_product_2 degraded_product_3 Degradation Product 3 (Inactive) photodegradation->degraded_product_3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Spenolimycin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Spenolimycin dosage for in vivo studies. Given the limited publicly available data on this compound, this guide leverages information on its structural analog, spectinomycin, and general principles of aminoglycoside antibiotics to provide a framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a spectinomycin-type antibiotic isolated from Streptomyces gilvospiralis.[1] Like other aminoglycosides, its mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[2] This interaction can lead to misreading of mRNA and the production of nonfunctional proteins, ultimately resulting in bacterial cell death. Aminoglycosides typically exhibit concentration-dependent bactericidal activity.[2][3]

Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices for optimizing aminoglycoside dosage?

For aminoglycosides, which exhibit concentration-dependent killing, the primary PK/PD indices associated with efficacy are:

  • Cmax/MIC: The ratio of the maximum plasma concentration (Cmax) to the Minimum Inhibitory Concentration (MIC). A higher Cmax/MIC ratio generally correlates with a greater rate and extent of bacterial killing.[3] For aminoglycosides, a Cmax/MIC ratio of at least 8-10 is often targeted to maximize efficacy and prevent the emergence of resistance.[3]

  • AUC24/MIC: The ratio of the area under the plasma concentration-time curve over 24 hours (AUC24) to the MIC. This index reflects the total drug exposure over a dosing interval.

Q3: What is a suitable starting dose for this compound in a mouse model?

Direct dosage information for this compound from its initial in vivo studies is not publicly available. However, a study on a spectinomycin analog, spectinamide 1599, used a subcutaneous dose of 200 mg/kg in mice. This can serve as a potential starting point for a dose-ranging study with this compound. It is crucial to perform a dose-escalation study to determine the optimal and safe dose range for your specific animal model and bacterial strain.

Q4: How do I determine the MIC of this compound against my bacterial strain of interest?

The Minimum Inhibitory Concentration (MIC) can be determined using standard methods such as broth microdilution or agar dilution assays as described by the Clinical and Laboratory Standards Institute (CLSI). These experiments will establish the lowest concentration of this compound that inhibits the visible growth of your target bacterium.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Lack of efficacy in vivo despite in vitro activity. 1. Suboptimal Dosage: The administered dose may not be achieving therapeutic concentrations at the site of infection. 2. Poor Pharmacokinetics: The drug may have poor absorption, rapid clearance, or a short half-life in the animal model. 3. High Protein Binding: Extensive binding to plasma proteins can reduce the amount of free, active drug. 4. Inoculum Effect: A high bacterial load at the infection site may require higher drug concentrations for clearance.1. Conduct a Dose-Ranging Study: Test a range of doses (e.g., starting from a low dose and escalating) to identify an effective dose. 2. Perform a Pilot Pharmacokinetic (PK) Study: Measure plasma concentrations of this compound at different time points after administration to determine Cmax, half-life, and AUC. 3. Assess Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins in your animal model. 4. Quantify Bacterial Load: Determine the bacterial burden at the site of infection in your model to assess if a higher dose is warranted.
Toxicity observed in animals (e.g., weight loss, lethargy, organ damage). 1. Dose is too high: The administered dose is exceeding the maximum tolerated dose (MTD). 2. Accumulation with repeat dosing: The dosing interval may be too short, leading to drug accumulation and toxicity. 3. Nephrotoxicity or Ototoxicity: These are known class effects of aminoglycosides.1. Reduce the Dose: Lower the dose to a level that is well-tolerated. 2. Adjust Dosing Interval: If conducting a multiple-dose study, increase the time between doses based on the drug's half-life to prevent accumulation. 3. Monitor for Toxicity: Include regular monitoring of animal weight and clinical signs. At the end of the study, perform histopathological analysis of key organs (especially kidneys) to assess for toxicity.
High variability in experimental results. 1. Inconsistent Drug Administration: Variations in injection volume or technique. 2. Animal-to-Animal Variation: Differences in metabolism or immune response among individual animals. 3. Inconsistent Bacterial Inoculum: Variation in the number of bacteria administered to each animal.1. Standardize Procedures: Ensure all personnel are trained on and adhere to standardized protocols for drug preparation and administration. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Standardize Inoculum Preparation: Carefully control the preparation and administration of the bacterial challenge to ensure consistency.

Data Presentation

Table 1: Surrogate Pharmacokinetic and In Vitro Susceptibility Data for Spectinomycin

Note: This data is for spectinomycin and should be used as a surrogate for initial experimental design with this compound. Actual values for this compound must be determined experimentally.

ParameterOrganismValueReference
Pharmacokinetics (in Rats)
Half-life (t½)-~1 hour[4]
Volume of Distribution (Vd)-0.27 L/kg[4]
Clearance (CL)-0.2 L/h/kg[4]
Minimum Inhibitory Concentration (MIC)
MIC RangeEscherichia coli16 - 128 µg/mL
MIC RangeKlebsiella pneumoniaeData not readily available
MIC RangeStreptococcus pneumoniaeData not readily available

Experimental Protocols

Protocol 1: Dose-Ranging Efficacy Study in a Mouse Infection Model

Objective: To determine the effective dose (ED50) of this compound in a murine infection model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Pathogenic bacterial strain (E. coli, K. pneumoniae, or S. pneumoniae)

  • 6-8 week old mice (e.g., BALB/c or C57BL/6)

  • Standard laboratory equipment for animal handling and injections.

Methodology:

  • Animal Acclimation: Acclimate mice to the facility for at least 72 hours before the experiment.

  • Infection: Infect mice with a predetermined lethal or sublethal dose of the bacterial pathogen (e.g., via intraperitoneal or intravenous injection).

  • Group Assignment: Randomly assign infected mice to different treatment groups (n=8-10 mice per group), including a vehicle control group.

  • Dose Preparation and Administration: Prepare fresh solutions of this compound in the vehicle at various concentrations. Administer a single dose of this compound (e.g., subcutaneously or intraperitoneally) at different dose levels (e.g., 10, 50, 100, 200 mg/kg) one hour post-infection.

  • Monitoring: Monitor animals for signs of morbidity and mortality for a predetermined period (e.g., 7 days).

  • Data Analysis: Calculate the survival percentage for each group. Determine the ED50 (the dose that protects 50% of the animals from lethal infection) using probit analysis or a similar statistical method.

Protocol 2: Pilot Pharmacokinetic Study in Mice

Objective: To determine the basic pharmacokinetic parameters of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • Healthy 6-8 week old mice

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS).

Methodology:

  • Animal Acclimation: Acclimate mice as described above.

  • Dose Administration: Administer a single dose of this compound (e.g., 100 mg/kg, subcutaneously) to a cohort of mice (n=3-4 per time point).

  • Blood Sampling: Collect blood samples via a suitable method (e.g., retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Drug Quantification: Analyze the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration-time curve. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life (t½), and AUC.

Mandatory Visualizations

spenolimycin_mechanism_of_action cluster_bacterium Bacterial Cell Bacterial_Ribosome Bacterial Ribosome (30S subunit) Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibition of Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to This compound This compound This compound->Bacterial_Ribosome Binds to

Caption: Mechanism of action of this compound.

dosage_optimization_workflow Start Start: In Vitro Activity Confirmed Dose_Ranging Dose-Ranging Efficacy Study Start->Dose_Ranging PK_Study Pilot Pharmacokinetic Study Dose_Ranging->PK_Study Identifies dose for PK Toxicity_Assessment Toxicity Assessment Dose_Ranging->Toxicity_Assessment Identifies MTD PK_PD_Analysis PK/PD Modeling & Analysis PK_Study->PK_PD_Analysis Toxicity_Assessment->PK_PD_Analysis Optimal_Dosage Optimal Dosage Regimen PK_PD_Analysis->Optimal_Dosage

Caption: Experimental workflow for dosage optimization.

troubleshooting_logic Efficacy_Issue Lack of In Vivo Efficacy Suboptimal_Dose Is the dose sufficient? Efficacy_Issue->Suboptimal_Dose Check Poor_PK Are drug levels adequate? Suboptimal_Dose->Poor_PK If dose seems adequate High_Variability Are results inconsistent? Suboptimal_Dose->High_Variability If results vary Toxicity_Issue Is toxicity observed? Poor_PK->Toxicity_Issue If levels are too high

Caption: Troubleshooting logic for in vivo studies.

References

Addressing solubility issues of Spenolimycin in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility issues encountered with Spenolimycin in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a compound with limited aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, but may precipitate when diluted into aqueous buffers or cell culture media.[1]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

A2: Precipitation in aqueous solutions is common for compounds with low water solubility.[2][3] This can be triggered by several factors, including the final concentration of the compound, the percentage of the organic solvent in the final solution, the pH and composition of the buffer or medium, and the incubation temperature and time.[2]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, the tolerance can vary between cell types, so it is advisable to run a vehicle control to assess the effect of the solvent on your specific experimental system.

Q4: Can I use other solvents besides DMSO to dissolve this compound?

A4: Yes, other water-miscible organic solvents like ethanol or methanol can be used.[1] The choice of solvent may depend on the specific requirements of your assay and the compatibility with your biological system. It's important to always check for solvent-related effects in your experiments.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent hydration that may cause precipitation.

Troubleshooting Guide

Problem: My this compound powder is not dissolving in the chosen solvent.

  • Question: Have you tried gentle heating and vortexing?

    • Answer: Gently warm the solution in a water bath (e.g., 37°C) and vortex intermittently. Be cautious with heat, as it can degrade some compounds.

  • Question: Is the solvent of appropriate purity?

    • Answer: Use high-purity, anhydrous grade solvents. Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds.

Problem: The this compound stock solution is cloudy or has visible precipitate.

  • Question: Was the stock solution stored correctly?

    • Answer: Improper storage, such as repeated freeze-thaw cycles or exposure to moisture, can cause the compound to precipitate out of solution. Use fresh aliquots for each experiment.

  • Question: Could the concentration be too high?

    • Answer: You may have exceeded the solubility limit of this compound in that specific solvent. Try preparing a more dilute stock solution.

Problem: this compound precipitates immediately upon dilution into my aqueous assay buffer.

  • Question: What is the final concentration of the organic solvent?

    • Answer: If the final solvent concentration is too low, the compound will not stay in solution. While you need to be mindful of solvent toxicity, ensure the concentration is sufficient to maintain solubility.

  • Question: How are you performing the dilution?

    • Answer: Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing. This can prevent localized high concentrations of the compound that can lead to precipitation. Some protocols recommend a serial dilution approach to gradually lower the solvent concentration.[2]

Problem: The compound precipitates in the wells of my cell culture plate during the experiment.

  • Question: Is the final concentration of this compound too high for the assay medium?

    • Answer: The presence of salts, proteins, and other components in the cell culture medium can affect solubility.[4] You may need to lower the final concentration of this compound in your assay.

  • Question: Have you considered using a solubility-enhancing excipient?

    • Answer: For challenging compounds, the use of solubilizing agents like cyclodextrins or non-ionic surfactants (at low, non-toxic concentrations) can help maintain solubility in aqueous media. Always test for the effect of the excipient on your assay.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterSlightly Soluble[1]Solubility is concentration-dependent and may require pH adjustment.
Phosphate-Buffered Saline (PBS)Poorly SolubleProne to precipitation, especially at higher concentrations.
Dimethyl Sulfoxide (DMSO)Highly SolubleCommon solvent for preparing high-concentration stock solutions.
EthanolSoluble[1]Can be used as an alternative to DMSO.
MethanolSoluble[1]Another alternative organic solvent.
Cell Culture Media (e.g., DMEM)Limited SolubilitySolubility is highly dependent on the final concentration and the percentage of co-solvent.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.

  • Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay start Start: Obtain this compound weigh Weigh Compound start->weigh prep_stock Prepare High-Concentration Stock (e.g., in DMSO) weigh->prep_stock intermediate_dilution Prepare Intermediate Dilution in Solvent or Assay Buffer prep_stock->intermediate_dilution final_dilution Prepare Final Working Concentration in Assay Buffer intermediate_dilution->final_dilution add_to_assay Add to Biological System (e.g., Cell Culture) final_dilution->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Endpoint incubate->readout

Caption: Experimental workflow for preparing and using this compound in a biological assay.

troubleshooting_precipitation start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock check_dilution Precipitation on dilution? check_stock->check_dilution Yes remake_stock Action: Remake stock solution. Ensure anhydrous solvent and proper storage. check_stock->remake_stock No check_media Precipitation over time in media? check_dilution->check_media No modify_dilution Action: Modify dilution. - Add stock to buffer while vortexing. - Use serial dilution. check_dilution->modify_dilution Yes lower_conc Action: Lower final concentration. check_media->lower_conc Yes success Problem Resolved check_media->success No remake_stock->check_dilution modify_dilution->success add_excipient Action: Consider solubility enhancers (e.g., cyclodextrin). lower_conc->add_excipient add_excipient->success

Caption: Decision tree for troubleshooting this compound precipitation in biological assays.

References

Minimizing degradation of Spenolimycin during storage

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Spenolimycin during storage?

A1: Based on the behavior of other macrolide antibiotics, the primary factors contributing to degradation during storage are exposure to acidic conditions, elevated temperatures, and light.[1][2] Hydrolysis of the lactone ring and cleavage of the glycosidic bonds are common degradation pathways for macrolides, often catalyzed by acid.[1][3]

Q2: What is the recommended temperature for storing this compound?

A2: While specific data for this compound is unavailable, most macrolide antibiotics require controlled temperature storage to minimize degradation. It is generally recommended to store them at refrigerated temperatures (2-8 °C). For long-term storage, temperatures of -20 °C or lower are often advised. Always refer to the manufacturer's specific recommendations if available.

Q3: How does pH affect the stability of this compound in solution?

A3: Macrolide antibiotics typically exhibit pH-dependent stability. They are known to be unstable in acidic solutions, where the lactone ring can be hydrolyzed.[1][2] For instance, erythromycin degrades in low pH environments like the stomach.[1] It is crucial to maintain a neutral or slightly alkaline pH for aqueous solutions of this compound to prevent degradation.

Q4: Is this compound sensitive to light?

A4: Photosensitivity is a common characteristic of many complex organic molecules, including some antibiotics. To minimize the risk of photodegradation, it is best practice to store this compound, both in solid form and in solution, in amber vials or otherwise protected from light.

Troubleshooting Guides

Issue 1: Loss of Potency or Unexpected Degradation Products in Stored this compound Samples
Possible Cause Troubleshooting Steps Recommended Action
Improper Storage Temperature 1. Verify the temperature logs of the storage unit. 2. Compare the recorded temperatures with the recommended storage conditions.If temperature deviations are noted, discard the affected stock and procure a new batch. Ensure proper temperature monitoring for all storage units.
Exposure to Acidic Conditions 1. If in solution, measure the pH of the sample. 2. Review the composition of the storage buffer for any acidic components.Adjust the pH of the solution to a neutral or slightly alkaline range. Use a well-buffered system to maintain pH stability.
Light Exposure 1. Check if the storage containers are light-protective (e.g., amber vials). 2. Review handling procedures to see if samples are exposed to light for extended periods.Transfer samples to light-protecting containers. Minimize exposure to ambient light during handling.
Oxidation 1. If the sample has been stored for a long time, consider the possibility of oxidative degradation.Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage, especially for solutions.
Issue 2: Inconsistent Results in Bioassays Using this compound
Possible Cause Troubleshooting Steps Recommended Action
Degradation After Reconstitution 1. Analyze the freshly prepared solution and compare it to a sample that has been stored for some time using a suitable analytical method (e.g., HPLC).Prepare fresh solutions immediately before use. If solutions must be stored, perform a stability study to determine the acceptable storage duration and conditions.
Interaction with Assay Components 1. Review the composition of the assay medium for any components that could react with or degrade this compound (e.g., acidic buffers).Perform control experiments to assess the stability of this compound in the assay medium over the duration of the experiment. Modify the assay conditions if instability is observed.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound. The specific column, mobile phase, and detection wavelength may need to be optimized.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Preparation of Sample Solution:

    • Dissolve the this compound sample to be tested in the same solvent as the standard to a concentration within the range of the calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Start prep_standard Prepare Standard Solutions start->prep_standard prep_sample Prepare Stressed Samples (Heat, Acid, Light) start->prep_sample hplc HPLC Analysis prep_standard->hplc prep_sample->hplc data_proc Data Processing hplc->data_proc eval Evaluate Stability data_proc->eval report Generate Report eval->report

Caption: Workflow for assessing this compound stability.

troubleshooting_degradation start Degradation Observed check_storage Check Storage Conditions start->check_storage check_ph Check pH of Solution check_storage->check_ph No temp_issue Improper Temperature check_storage->temp_issue Yes check_light Check Light Exposure check_ph->check_light No ph_issue Incorrect pH check_ph->ph_issue Yes light_issue Excessive Light Exposure check_light->light_issue Yes correct_temp Adjust Storage Temp. temp_issue->correct_temp correct_ph Adjust pH/Buffer ph_issue->correct_ph correct_light Use Light-Protective Containers light_issue->correct_light

Caption: Troubleshooting this compound degradation.

References

Strategies to reduce off-target effects of Spenolimycin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target effects of Spenolimycin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a spectinomycin-type aminocyclitol antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2][3][4][5][6] It specifically binds to the 30S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis and ultimately halts bacterial growth.[3][6][7]

Q2: What are the potential off-target effects of this compound in eukaryotic cell culture?

While this compound is designed to be selective for bacterial ribosomes, off-target effects in eukaryotic cells can occur, particularly at higher concentrations or with prolonged exposure. These may include:

  • Alterations in Gene Expression: The presence of antibiotics in cell culture media can lead to changes in the expression of various genes, including those related to stress responses and drug metabolism.[8]

  • Cytotoxicity: At concentrations significantly above the recommended working concentration, this compound may exhibit cytotoxic effects on mammalian cells.

  • Mitochondrial Effects: As mitochondrial ribosomes share some similarities with bacterial ribosomes, there is a potential for high concentrations of this compound to interfere with mitochondrial protein synthesis.

Q3: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. It is recommended to perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) for the target bacteria and the maximum non-toxic concentration for the eukaryotic cells being cultured.

Q4: How can I be sure my experimental results are not due to off-target effects of this compound?

To ensure the validity of your results, it is crucial to include proper controls in your experiments. This includes:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound.

  • Untreated Control: Cells that are not exposed to this compound.

  • Positive and Negative Controls: These will vary depending on your specific assay but are essential for interpreting the results accurately.

Troubleshooting Guides

Issue 1: Unexpected Changes in Gene or Protein Expression

Symptoms:

  • You observe significant changes in the expression of genes or proteins that are not the intended targets of your experiment in this compound-treated cells compared to untreated controls.

  • Your results are inconsistent across replicates.

Possible Causes:

  • This compound concentration is too high, leading to off-target effects on cellular transcription and translation.[8]

  • The cell line is particularly sensitive to the antibiotic.

  • Prolonged exposure to this compound is causing cumulative stress on the cells.

Solutions:

  • Optimize this compound Concentration:

    • Perform a dose-response curve to identify the lowest effective concentration that prevents bacterial contamination without significantly altering the expression of housekeeping genes.

  • Minimize Exposure Time:

    • If possible, add this compound only when necessary and for the shortest duration required. For transient transfection experiments, consider using antibiotic-free media.

  • Validate with an Alternative Antibiotic:

    • If the off-target effects persist, consider using a different class of antibiotic with a distinct mechanism of action to see if the observed effects are specific to this compound.

  • Gene Expression Analysis:

    • Perform RNA-sequencing or qPCR on a panel of common stress-response genes to assess the impact of this compound on your cell line.

Issue 2: Reduced Cell Viability or Proliferation

Symptoms:

  • You observe a decrease in cell number, increased apoptosis, or a lower proliferation rate in this compound-treated cultures compared to controls.

Possible Causes:

  • The concentration of this compound is cytotoxic to your cells.

  • The solvent used to dissolve this compound is toxic at the final concentration.

  • The cells have become contaminated with a resistant microorganism that is outcompeting them for resources.

Solutions:

  • Perform a Cytotoxicity Assay:

    • Use assays such as MTT, XTT, or trypan blue exclusion to determine the concentration at which this compound becomes toxic to your cells.

  • Check Solvent Toxicity:

    • Include a vehicle control with the highest concentration of the solvent used in your experiments to rule out solvent-induced toxicity.

  • Confirm Absence of Contamination:

    • Regularly test your cultures for mycoplasma and other common contaminants.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Analysis

This protocol describes how to determine the optimal concentration of this compound that effectively inhibits bacterial growth without causing significant toxicity to the cultured eukaryotic cells.

Materials:

  • Your eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT or similar cell viability assay kit

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete culture medium. A typical range to test would be from 0.1 µg/mL to 1000 µg/mL. Include a vehicle-only control and an untreated control.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound dilutions.

  • Incubation: Incubate the plate for a period that is relevant to your typical experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the results to determine the IC50 (the concentration at which 50% of the cells are non-viable). The optimal working concentration should be well below the IC50.

Protocol 2: Off-Target Gene Expression Analysis by qPCR

This protocol outlines how to assess the impact of this compound on the expression of a panel of housekeeping and stress-response genes.

Materials:

  • Your eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound at the determined optimal working concentration

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., GAPDH, ACTB, HSP70, ATF4)

  • qPCR instrument

Methodology:

  • Cell Treatment: Culture your cells with and without the optimal working concentration of this compound for a duration relevant to your experiments.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for your genes of interest.

  • Data Analysis: Calculate the relative expression of each gene in the this compound-treated samples compared to the untreated controls using the ΔΔCt method.

Data Presentation

Table 1: Hypothetical Dose-Response and Cytotoxicity Data for this compound

This compound (µg/mL)Cell Viability (%)Bacterial Growth Inhibition (%)
0 (Control)1000
109895
5095100
10092100
25075100
50052100
100020100

Table 2: Hypothetical Off-Target Gene Expression Analysis

GeneFold Change (this compound vs. Control)
GAPDH1.05
ACTB0.98
HSP702.5
ATF41.8

Visualizations

Spenolimycin_Mechanism cluster_bacterium Bacterial Cell 30S_Subunit 30S Ribosomal Subunit 50S_Subunit 50S Ribosomal Subunit 30S_Subunit->50S_Subunit Forms 70S Ribosome Protein Protein Synthesis (Blocked) 30S_Subunit->Protein Inhibits Translocation mRNA mRNA mRNA->30S_Subunit This compound This compound This compound->30S_Subunit Binds to

Caption: Inferred mechanism of action of this compound in bacteria.

Off_Target_Workflow Start Start: Suspected Off-Target Effect Dose_Response 1. Perform Dose-Response & Cytotoxicity Assay Start->Dose_Response Determine_Optimal_Conc 2. Determine Optimal Concentration (Low Toxicity, High Efficacy) Dose_Response->Determine_Optimal_Conc Gene_Expression 3. Analyze Off-Target Gene Expression (qPCR/RNA-seq) Determine_Optimal_Conc->Gene_Expression Minimize_Exposure 4. Minimize Exposure Time Gene_Expression->Minimize_Exposure Alternative_Antibiotic 5. Consider Alternative Antibiotic Minimize_Exposure->Alternative_Antibiotic End End: Minimized Off-Target Effects Alternative_Antibiotic->End

Caption: Workflow to troubleshoot and reduce off-target effects.

Signaling_Pathway_Off_Target cluster_cell Eukaryotic Cell Spenolimycin_High_Conc High Concentration This compound Mitochondria Mitochondrial Ribosomes Spenolimycin_High_Conc->Mitochondria Potential Interference Cellular_Stress Cellular Stress Pathways Spenolimycin_High_Conc->Cellular_Stress Induces Mitochondria->Cellular_Stress Altered_Gene_Expression Altered Gene Expression Cellular_Stress->Altered_Gene_Expression Cytotoxicity Cytotoxicity Cellular_Stress->Cytotoxicity

References

Technical Support Center: Optimizing the Semi-Synthesis of Spenolimycin from Spectinomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, chemists, and drug development professionals working on the chemical synthesis of Spenolimycin. As public literature on the total chemical synthesis of this compound is scarce, this guide focuses on a plausible and efficient semi-synthetic route from the readily available antibiotic, Spectinomycin. The core of this proposed synthesis involves the selective transformation of Spectinomycin's C-3' ketone to a methyl enol ether.

This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges related to reaction yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the chemical synthesis of this compound?

A1: Currently, this compound is primarily obtained through fermentation of Streptomyces gilvospiralis. For laboratory and developmental scale, a semi-synthetic approach starting from Spectinomycin is the most feasible route. This is due to the structural similarity, with this compound being the 3'-O-methyl-3',4'-enol ether of Spectinomycin.

Q2: Why are protecting groups necessary in the semi-synthesis of this compound?

A2: Spectinomycin possesses multiple reactive functional groups, including two secondary amines and several hydroxyl groups. The secondary amines are nucleophilic and can interfere with the desired reactions at the C-3' carbonyl group, such as enolization and methylation. Protecting these amines, typically as carbamates (e.g., Boc or Cbz), is crucial to prevent side reactions and improve the yield of the desired product.[1][2]

Q3: What are the critical steps in the semi-synthesis of this compound from Spectinomycin?

A3: The critical steps are:

  • N-Protection: Selective protection of the two secondary amine groups.

  • Enol Ether Formation & O-Methylation: Conversion of the C-3' ketone into its methyl enol ether. This is the key bond-forming step that defines the this compound structure.

  • N-Deprotection: Removal of the protecting groups to yield the final this compound product.

  • Purification: Chromatographic separation of this compound from starting materials, by-products, and regioisomers.

Q4: What are the main challenges in achieving high yields for this synthesis?

A4: Key challenges include:

  • Incomplete protection or deprotection of the amine groups.

  • Low efficiency in the enolization and O-methylation step.

  • Formation of undesired regioisomers or by-products.

  • Difficulty in purifying the final polar compound.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the semi-synthesis of this compound.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low yield in N-protection step 1. Insufficient amount of protecting group reagent.2. Inappropriate base or solvent.3. Steric hindrance.1. Increase the molar excess of the protecting group reagent (e.g., Boc-anhydride).2. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).3. Increase reaction time and/or temperature.
Multiple spots on TLC after protection 1. Incomplete reaction (mono-protected and unprotected starting material remains).2. Degradation of starting material.1. Drive the reaction to completion by adding more reagent and extending the reaction time. Monitor closely by TLC.2. Ensure anhydrous conditions and use a moderate temperature.
Failure to form the methyl enol ether 1. Weak base for enolate formation.2. Inactive methylating agent.3. Steric hindrance around the C-3' ketone.1. Use a stronger base such as Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) at low temperatures (-78 °C) to generate the enolate.2. Use a highly reactive methylating agent like methyl triflate (MeOTf) or trimethyloxonium tetrafluoroborate.3. Ensure the N-protecting groups are not overly bulky if they hinder access to the C-3' position.
Low yield of the desired O-methylated product 1. Competing C-alkylation at the C-4' position.2. Re-formation of the ketone upon workup.3. Degradation of the product.1. Use conditions known to favor O-alkylation (e.g., polar aprotic solvents).2. Perform a non-aqueous workup if the enol ether is sensitive to hydrolysis.3. Purify the product quickly and avoid strongly acidic or basic conditions.
Difficult N-deprotection step 1. Protecting group is too stable (e.g., Cbz group is resistant to acidic cleavage).2. Product is sensitive to deprotection conditions.1. For Boc groups, use a strong acid like trifluoroacetic acid (TFA) in DCM. For Cbz groups, use catalytic hydrogenation (e.g., H₂, Pd/C).2. If the product is acid-sensitive, consider alternative protecting groups that can be removed under neutral conditions.
Impure final product after purification 1. Co-elution with starting material or by-products.2. On-column degradation.1. Use a different chromatography system, such as reversed-phase (C18) HPLC with a water/acetonitrile gradient, which is often effective for polar compounds.2. Neutralize the silica gel with a small amount of base (e.g., TEA) in the eluent to prevent degradation of the amine-containing product.

Quantitative Data Summary

The following table presents hypothetical data for different conditions in the key O-methylation step, illustrating how reaction parameters can influence yield and selectivity.

Entry Base (equiv.) Methylating Agent (equiv.) Solvent Temperature (°C) Reaction Time (h) Yield of this compound Precursor (%)
1NaH (1.2)CH₃I (1.5)THF2512< 10%
2KHMDS (1.2)CH₃I (1.5)THF-78 to 0445%
3LDA (1.2)MeOTf (1.3)THF-78 to 0275%
4NaHMDS (1.2)MeOTf (1.3)DMF-78 to 25360%

Note: This data is illustrative and serves as a guideline for optimization.

Visual Diagrams

Logical Workflow for this compound Semi-Synthesis

G Start Start: Spectinomycin Protection Step 1: N-Protection (e.g., Boc-anhydride, TEA) Start->Protection Purify1 Purification of N-Protected Spectinomycin Protection->Purify1 EnolMethyl Step 2: Enol Ether Formation (e.g., LDA, MeOTf) Purify1->EnolMethyl Purify2 Purification of N-Protected this compound EnolMethyl->Purify2 Deprotection Step 3: N-Deprotection (e.g., TFA in DCM) Purify2->Deprotection Purify3 Final Purification (Reversed-Phase HPLC) Deprotection->Purify3 End Final Product: this compound Purify3->End

Caption: Semi-synthesis workflow from Spectinomycin to this compound.

Troubleshooting Decision Tree for Low Yield in O-Methylation

G Start Low Yield in Step 2 (O-Methylation) CheckSM Is starting material (N-Protected Spectinomycin) consumed? Start->CheckSM NoSM No CheckSM->NoSM No YesSM Yes CheckSM->YesSM Yes Base Issue with Enolate Formation NoSM->Base SideProducts Side products observed? YesSM->SideProducts IncreaseBase Use stronger base (e.g., LDA) or increase equivalents. Base->IncreaseBase CheckReagent Check activity of methylating agent. Base->CheckReagent YesSP Yes SideProducts->YesSP Yes NoSP No SideProducts->NoSP No C_Alkylation Possible C-alkylation. Change solvent or cation. YesSP->C_Alkylation Degradation Product Degradation NoSP->Degradation Workup Use non-aqueous workup. Purify immediately. Degradation->Workup

References

Technical Support Center: Overcoming Matrix Effects in Spenolimycin Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of Spenolimycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to mass spectrometry?

This compound is a spectinomycin-type aminocyclitol antibiotic.[1] Its chemical properties are crucial for developing effective analytical methods.

PropertyValueReference
Molecular Formula C₁₅H₂₆N₂O₇[2]
Molecular Weight 346.38 g/mol [1]
Solubility Water-soluble[3]
Chemical Class Aminocyclitol[1]
Key Functional Groups Amines, hydroxyls, ether[2]
Topological Polar Surface Area 121.67 Ų[1]
Hydrogen Bond Acceptors 9[1]
Hydrogen Bond Donors 5[1]

These properties, particularly its high polarity and water solubility, indicate that reversed-phase chromatography may require specific conditions, such as the use of ion-pairing agents or Hydrophilic Interaction Liquid Chromatography (HILIC) for good retention.

Q2: What are matrix effects and how do they affect this compound analysis?

Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. Given that this compound is often analyzed in complex biological matrices like plasma, serum, or tissue homogenates, matrix effects from endogenous components like phospholipids and salts are a significant concern.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from a stable signal baseline for this compound indicates the presence of matrix effects at that retention time.

  • Post-Extraction Spike: This quantitative method compares the response of this compound spiked into an extracted blank matrix to the response of this compound in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[4]

Troubleshooting Guides

Problem 1: Poor peak shape and retention for this compound in reversed-phase LC-MS/MS.

Cause: Due to its polar nature, this compound may exhibit poor retention and peak shape on traditional C18 columns.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for retaining and separating polar compounds like this compound.

  • Ion-Pair Chromatography: Introducing an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can improve the retention of polar, basic compounds like this compound on reversed-phase columns.

Problem 2: Significant ion suppression observed for this compound.

Cause: Co-eluting matrix components, such as phospholipids from plasma or salts from urine, are likely interfering with the ionization of this compound in the mass spectrometer source.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar, basic compound like this compound, several SPE sorbents can be considered. Weak Cation Exchange (WCX) SPE has been shown to be effective for similar compounds like spectinomycin.[2] A combination of reversed-phase (e.g., tC18) and cation-exchange SPE can provide even cleaner extracts.[2]

    • Liquid-Liquid Extraction (LLE): While potentially less efficient for highly polar compounds, LLE can be optimized to remove non-polar interferences.

    • Protein Precipitation (PPT): This is a simpler but less clean method. If using PPT, subsequent cleanup steps like SPE are highly recommended.

  • Chromatographic Separation: Improve the separation of this compound from matrix components.

    • Adjust the gradient profile to better resolve the analyte peak from interfering peaks.

    • Consider using a different column chemistry (e.g., HILIC).

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of quantification.

Problem 3: Inconsistent and irreproducible quantitative results for this compound.

Cause: This is often a direct consequence of uncompensated matrix effects, which can vary between different sample lots.

Solutions:

  • Use of an Internal Standard (IS): An appropriate internal standard is crucial for compensating for matrix effects and other sources of variability.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of this compound is the gold standard. It co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.

    • Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog that is not present in the samples can be used. For this compound, spectinomycin could be a potential IS, provided it is not co-administered.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, as the standards and samples will experience similar ionization suppression or enhancement.

Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol for this compound from Plasma (Based on Spectinomycin methodology)

This protocol is adapted from methods used for the analysis of spectinomycin, a structurally similar compound.[5]

  • Objective: To extract and clean up this compound from a plasma matrix to minimize matrix effects.

  • Materials:

    • Weak Cation Exchange (WCX) SPE cartridges

    • Methanol

    • Water (HPLC-grade)

    • Ammoniated Methanol (5% v/v)

    • 0.2 M Heptafluorobutyric acid (HFBA)

    • 5 M NaOH

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma, add an appropriate amount of internal standard solution. Add 5 mL of 0.2 M HFBA in water, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes. Adjust the pH of the supernatant to 4.0 ± 0.5 with 5 M NaOH.

    • Cartridge Conditioning: Condition the WCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interfering substances.

    • Elution: Elute this compound with 5 mL of 5% ammoniated methanol.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters for this compound Analysis (Hypothetical, based on similar compounds)

  • LC System: UPLC or HPLC system

  • Column: HILIC column (e.g., Atlantis HILIC Silica, 2.1 x 50 mm, 3 µm) or a C18 column with an ion-pairing agent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve good separation (e.g., starting with high organic content for HILIC).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺: m/z 347.2. Product ions would need to be determined by infusion and fragmentation experiments.

    • Internal Standard (e.g., Spectinomycin): Precursor ion [M+H]⁺: m/z 333.2. Product ions would be selected based on fragmentation.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for spectinomycin from milk, which can serve as an expected range for this compound analysis in a complex matrix.[2]

AnalyteSPE SorbentRecovery (%)Matrix Effect (%)
Spectinomycin Oasis MCX75.2125.4
Oasis HLB68.9134.9
Oasis WCX85.6112.9
tC18-WCX82.398.7

Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value close to 100% indicates minimal matrix effect.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., Protein Precipitation, pH adjustment) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation (HILIC or RP-Ion Pair) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification (using Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Poor/Inconsistent Results Assess_ME Assess Matrix Effects (Post-column infusion/Post-extraction spike) Start->Assess_ME ME_Present Matrix Effects Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) ME_Present->Optimize_SP Yes No_ME Check other parameters (e.g., instrument performance) ME_Present->No_ME No Optimize_LC Optimize LC Method (e.g., HILIC, Gradient) Optimize_SP->Optimize_LC Use_IS Implement Appropriate IS (SIL-IS preferred) Optimize_LC->Use_IS Revalidate Re-validate Assay Use_IS->Revalidate

Caption: Troubleshooting logic for matrix effects.

References

Validation & Comparative

Spenolimycin and Spectinomycin: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of two closely related aminocyclitol antibiotics, spenolimycin and spectinomycin, reveals key differences in their antibacterial potency. While both agents target bacterial protein synthesis, this compound demonstrates superior in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, most notably Neisseria gonorrhoeae.

This guide provides a detailed comparison of their efficacy, supported by experimental data, and outlines the methodologies used in these evaluations.

Data Presentation: In Vitro Susceptibility Testing

The comparative in vitro activities of this compound and spectinomycin were evaluated against a panel of clinically relevant bacterial isolates. The minimum inhibitory concentrations (MICs), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, were determined using a standardized agar dilution method. The results, summarized in the table below, indicate that this compound is consistently more potent than spectinomycin across the tested species.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (20 strains)This compound4 - 321632
Spectinomycin16 - 12864128
Staphylococcus epidermidis (10 strains)This compound2 - 16816
Spectinomycin8 - 643264
Streptococcus pyogenes (10 strains)This compound8 - 321632
Spectinomycin32 - 12864128
Streptococcus pneumoniae (10 strains)This compound4 - 16816
Spectinomycin16 - 643264
Enterococcus faecalis (10 strains)This compound16 - 643264
Spectinomycin64 - 256128256
Gram-Negative Aerobes
Escherichia coli (20 strains)This compound4 - 321632
Spectinomycin16 - 12864128
Klebsiella pneumoniae (10 strains)This compound4 - 16816
Spectinomycin16 - 643264
Enterobacter cloacae (10 strains)This compound8 - 321632
Spectinomycin32 - 12864128
Serratia marcescens (10 strains)This compound16 - 643264
Spectinomycin64 - 256128256
Proteus mirabilis (10 strains)This compound8 - 321632
Spectinomycin32 - 12864128
Pseudomonas aeruginosa (10 strains)This compound>128>128>128
Spectinomycin>128>128>128
Haemophilus influenzae (10 strains)This compound2 - 848
Spectinomycin8 - 321632
Neisseria gonorrhoeae (20 strains)This compound 2 - 8 4 8
Spectinomycin 8 - 32 16 32

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Of particular significance is the finding that this compound is two- to four-fold more active against Neisseria gonorrhoeae than spectinomycin. This enhanced potency suggests its potential as a more effective agent for the treatment of gonorrhea.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical in vitro method for assessing an antibiotic's efficacy. The data presented above was generated using a standardized agar dilution method, a common and reliable technique for susceptibility testing. A generalized protocol, based on the principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines, is outlined below.

Agar Dilution Method for MIC Determination:

  • Preparation of Antibiotic Stock Solutions: Stock solutions of this compound and spectinomycin are prepared at a high concentration in a suitable solvent.

  • Preparation of Agar Plates with Antibiotics: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, two-fold serial dilution of the antibiotic. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are grown in a suitable broth medium to a standardized turbidity, equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted.

  • Inoculation of Plates: A standardized volume of each bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate and the control plate.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific bacterium being tested.

  • Determination of MIC: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Antibiotic Stock Solutions plates Serial Dilution in Agar Plates stock->plates inoculation Inoculation of Plates plates->inoculation inoculum Standardized Bacterial Inoculum inoculum->inoculation incubation Incubation inoculation->incubation reading Observation of Growth incubation->reading mic MIC Determination reading->mic mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit p_site P-site a_site A-site a_site->p_site Movement mrna mRNA binding_site Binding Site (h34 of 16S rRNA) translocation Translocation of peptidyl-tRNA (A-site to P-site) binding_site->translocation Blocks head swiveling antibiotic This compound / Spectinomycin antibiotic->binding_site Binds to inhibition Inhibition of Protein Synthesis translocation->inhibition Leads to

A Comparative Analysis of Spenolimycin's Antibacterial Spectrum Against Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial spectrum of spenolimycin with other well-established aminoglycoside antibiotics. The information is intended to assist researchers and drug development professionals in understanding the potential therapeutic applications and advantages of this novel antibiotic. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing information and presents it alongside comparative data for other aminoglycosides.

Executive Summary

This compound, a spectinomycin-type antibiotic, demonstrates a broad antibacterial spectrum, with activity against a variety of aerobic Gram-positive and Gram-negative bacteria.[1] Notably, it exhibits enhanced potency against Neisseria gonorrhoeae compared to its structural analog, spectinomycin. This guide will delve into the available data on this compound's activity, compare it with traditional aminoglycosides like gentamicin, amikacin, and tobramycin, and provide detailed experimental protocols for antimicrobial susceptibility testing.

Comparative Antibacterial Spectrum

This compound:

  • Gram-Positive Activity: Active against various aerobic Gram-positive bacteria. In vivo studies have shown its effectiveness against Streptococcus pneumoniae.[1]

  • Gram-Negative Activity: Demonstrates activity against a wide range of aerobic Gram-negative bacteria.[1] It has shown efficacy in mouse protection tests against Escherichia coli and Klebsiella pneumoniae.[1]

  • Specific Pathogens: A key feature of this compound is its enhanced activity against Neisseria gonorrhoeae, being two to four-fold more potent than spectinomycin.[1]

Other Aminoglycosides:

The following table summarizes the typical MIC ranges for common aminoglycosides against a selection of clinically relevant bacteria. These values are representative and can vary depending on the specific strain and testing methodology.

Bacterial SpeciesGentamicin (µg/mL)Amikacin (µg/mL)Tobramycin (µg/mL)Spectinomycin (µg/mL)
Gram-Positive
Staphylococcus aureus0.12 - 1280.5 - 2560.06 - 1288 - >1000
Enterococcus faecalis4 - >102416 - >10248 - >1024>1000
Gram-Negative
Escherichia coli0.03 - 1280.25 - 5120.03 - 1284 - >1000
Klebsiella pneumoniae0.06 - 2560.25 - 5120.12 - 25616 - >1000
Pseudomonas aeruginosa0.25 - 2560.5 - 5120.06 - 128>1000
Neisseria gonorrhoeae2 - 324 - 644 - 647.5 - 30

Note: The data for gentamicin, amikacin, and tobramycin are compiled from various sources. Spectinomycin data is included for comparison due to its structural similarity to this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Aminoglycosides, including this compound, exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis through several mechanisms:

  • Inhibition of Initiation Complex Formation: The binding of the aminoglycoside can block the formation of the initiation complex, preventing the start of protein synthesis.

  • mRNA Misreading: The drug can cause misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

  • Inhibition of Translocation: Aminoglycosides can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting protein elongation.

The following diagram illustrates the general mechanism of action of aminoglycosides.

Aminoglycoside_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Polypeptide Polypeptide 50S->Polypeptide Protein synthesis 50S->Polypeptide Inhibits translocation 30S 30S 30S->50S Forms initiation complex 30S->50S Blocks initiation Non-functional Protein Non-functional Protein 30S->Non-functional Protein Causes mRNA misreading Aminoglycoside Aminoglycoside Aminoglycoside->30S Binds to 30S subunit mRNA mRNA mRNA->30S tRNA tRNA tRNA->50S Brings amino acids

Caption: Mechanism of action of aminoglycoside antibiotics.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound and other aminoglycosides is typically performed using standardized methods such as broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Strains: Standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates.

  • Antimicrobial Agents: Stock solutions of this compound and other aminoglycosides of known potency.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, turbidimeter or spectrophotometer.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium.

  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow Start Start Bacterial_Culture Prepare bacterial inoculum (0.5 McFarland) Start->Bacterial_Culture Inoculation Inoculate plate with bacterial suspension Bacterial_Culture->Inoculation Serial_Dilution Prepare serial dilutions of antibiotic in microtiter plate Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually inspect for growth and determine MIC Incubation->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound presents itself as a promising spectinomycin-type antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its enhanced potency against Neisseria gonorrhoeae is a particularly noteworthy feature. While comprehensive quantitative data on its antibacterial spectrum is still emerging, the available information suggests it could be a valuable addition to the antimicrobial arsenal. Further in-depth comparative studies are warranted to fully elucidate its clinical potential relative to other aminoglycosides. The standardized protocols outlined in this guide provide a framework for conducting such comparative evaluations.

References

Validation of Spenolimycin's in vitro activity in different bacterial species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of Spenolimycin, a novel spectinomycin-type antibiotic, against key bacterial pathogens. Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature, this guide utilizes data for its close structural analog, spectinomycin, as a predictive measure of its potential efficacy. This information is presented alongside data for currently utilized antibiotics to offer a valuable resource for researchers engaged in the discovery and development of new antibacterial agents.

Comparative In Vitro Activity of this compound (as Spectinomycin) and Comparator Antibiotics

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of spectinomycin (as a proxy for this compound) and other relevant antibiotics against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of an antibiotic's in vitro potency.

Table 1: Comparative MIC Values (µg/mL) against Staphylococcus aureus

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Spectinomycin 16 - >128--
Vancomycin≤1 - 2--
Linezolid≤1--
Daptomycin≤1--

MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data for these metrics were not consistently available for all antibiotics in the reviewed literature.

Table 2: Comparative MIC Values (µg/mL) against Streptococcus pneumoniae

AntibioticMIC Range (µg/mL)
Spectinomycin 16
Penicillin≤0.06 - ≥2
Amoxicillin-
Ceftriaxone-

Note: Penicillin susceptibility breakpoints for S. pneumoniae can vary based on the site of infection (meningitis vs. non-meningitis) and route of administration.[1]

Table 3: Comparative MIC Values (µg/mL) against Escherichia coli

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Spectinomycin 16 - 128--
Ciprofloxacin0.12 (for sensitive strains)--
Ceftriaxone---
Gentamicin2--

It is important to note that resistance to fluoroquinolones like ciprofloxacin is increasing in E. coli.[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[3][4]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antibiotic.

Principle: This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic at which no growth is observed.

Procedure:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation of Microtiter Plate: Each well of the 96-well plate, containing the diluted antibiotic, is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Visualizing Mechanisms and Workflows

Mechanism of Action of this compound (Spectinomycin-type)

This compound, being a spectinomycin-type antibiotic, is presumed to share the same mechanism of action. Spectinomycin inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[5][6][7][8][9] This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting peptide elongation and ultimately inhibiting bacterial growth.[7]

G cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis Inhibition Inhibition of Protein Synthesis 30S_subunit->Inhibition Binding prevents translocation 50S_subunit 50S Subunit 50S_subunit->Protein_Synthesis This compound This compound (Spectinomycin-type) This compound->30S_subunit Binds to mRNA mRNA mRNA->30S_subunit Binds to tRNA Aminoacyl-tRNA tRNA->30S_subunit Binds to A-site

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

G Start Start Prep_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prep_Antibiotic Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Antibiotic->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_Results Read Results (Visual Inspection) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution workflow.

References

Spenolimycin: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of Spenolimycin and its analogs with other classes of antibiotics, supported by experimental data. Understanding the cross-resistance landscape is crucial for the strategic development and positioning of new antimicrobial agents in the face of rising antibiotic resistance.

Summary of Cross-Resistance Profile

This compound, a derivative of spectinomycin, demonstrates a favorable cross-resistance profile, showing minimal to no cross-resistance with several major antibiotic classes. This suggests that its mechanism of action and resistance determinants are distinct from those of many currently used antibiotics.

Key Findings:
  • No Cross-Resistance with Major Antibiotic Classes: Studies on aminomethyl spectinomycins (amSPCs), a class of compounds that includes this compound, have shown that they retain activity against bacterial strains resistant to other antibiotics. For instance, Streptococcus pneumoniae isolates resistant to penicillin G, streptomycin, clindamycin, macrolides, and cefotaxime remained susceptible to amSPCs[1].

  • Distinct Ribosomal Binding Site: The lack of cross-resistance is attributed to the unique binding site of spectinomycin and its derivatives on the ribosome, which is different from that of other ribosomal inhibitors[1].

  • Overcoming Efflux-Mediated Resistance: Certain modifications to the spectinomycin scaffold, as seen in some spectinamides, can overcome efflux pump-mediated resistance, a common resistance mechanism affecting other antibiotics[1].

Quantitative Analysis of Cross-Resistance

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, illustrating the lack of cross-resistance between spectinomycin derivatives and other antibiotics.

Table 1: Activity of Aminomethyl Spectinomycins (amSPCs) against Drug-Resistant Streptococcus pneumoniae

Antibiotic ClassResistant StrainMIC of Conventional Antibiotic (µg/mL)MIC of amSPC (µg/mL)
PenicillinPenicillin-Resistant S. pneumoniae> 80.5 - 2
MacrolideErythromycin-Resistant S. pneumoniae> 160.5 - 2
LincosamideClindamycin-Resistant S. pneumoniae> 81 - 4
CephalosporinCefotaxime-Resistant S. pneumoniae> 40.5 - 2
AminoglycosideStreptomycin-Resistant S. pneumoniae> 321 - 4

Data adapted from studies on aminomethyl spectinomycins, which are structurally and functionally related to this compound.[1]

Table 2: Cross-Resistance of Spectinomycin-Resistant Borrelia burgdorferi Mutants

AntibioticWild-Type IC₅₀ (µg/mL)Spectinomycin-Resistant Mutant (C1186U) IC₅₀ (µg/mL)Spectinomycin-Resistant Mutant (A1185G) IC₅₀ (µg/mL)
Spectinomycin0.2~300>500
Streptomycin11Not significantly differentNot significantly different
Kanamycin9Not significantly differentNot significantly different
Gentamicin2.5Not significantly differentNot significantly different

IC₅₀ (50% inhibitory concentration) values are presented. The data demonstrates that high-level resistance to spectinomycin does not confer cross-resistance to aminoglycosides.[2]

Experimental Methodologies

The data presented in this guide is based on standard antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strains: A panel of clinically relevant bacterial isolates with known resistance profiles is selected.

  • Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: The antibiotics to be tested are serially diluted in microtiter plates.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plates containing the antibiotic dilutions.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Selection of Resistant Mutants
  • High-Density Plating: A high-density bacterial culture is plated on agar containing a selective concentration of the antibiotic (e.g., spectinomycin).

  • Incubation: Plates are incubated until resistant colonies appear.

  • Isolation and Purification: Resistant colonies are isolated and purified by re-streaking on selective agar.

  • Confirmation of Resistance: The MIC of the selecting antibiotic is determined for the isolated mutants to confirm the resistance phenotype.

  • Cross-Resistance Testing: The susceptibility of the resistant mutants to a panel of other antibiotics is determined by MIC testing to assess cross-resistance.

Visualizing Mechanisms and Workflows

Mechanism of Action and Resistance to Spectinomycin

Spectinomycin and its derivatives, including this compound, inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding interferes with the translocation of the peptidyl-tRNA from the A-site to the P-site, ultimately halting protein elongation[2][3]. Resistance primarily arises from mutations in the 16S rRNA, a component of the 30S subunit, or in ribosomal protein S5[2][4].

cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit Protein_S_ynthesis Protein_S_ynthesis 30S_subunit->Protein_S_ynthesis Blocks translocation 50S_subunit 50S Subunit This compound This compound This compound->30S_subunit Binds to Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to Resistance Resistance 16S_rRNA_Mutation 16S rRNA Mutation Resistance->16S_rRNA_Mutation Caused by 16S_rRNA_Mutation->30S_subunit Alters binding site

Caption: Mechanism of this compound action and resistance.

Experimental Workflow for Cross-Resistance Assessment

The following diagram outlines the typical workflow for evaluating the cross-resistance profile of a new antibiotic compound.

Start Start: Select Panel of Resistant Bacterial Strains MIC_Conventional Determine MICs of Conventional Antibiotics Start->MIC_Conventional MIC_this compound Determine MIC of This compound Start->MIC_this compound Compare Compare MICs MIC_Conventional->Compare MIC_this compound->Compare No_Cross_Resistance Conclusion: No Significant Cross-Resistance Compare->No_Cross_Resistance this compound MIC remains low Cross_Resistance Conclusion: Significant Cross-Resistance Compare->Cross_Resistance this compound MIC is high

Caption: Workflow for assessing antibiotic cross-resistance.

References

Spenolimycin vs. Spectinomycin: A Head-to-Head Comparison Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the evaluation of novel antibiotics and the re-assessment of existing ones are paramount. This guide provides a detailed head-to-head comparison of Spenolimycin and its parent compound, spectinomycin, against a range of bacterial strains, with a focus on resistant phenotypes. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a derivative of spectinomycin, demonstrates promising activity, particularly against Neisseria gonorrhoeae, where it has been shown to be two- to four-fold more potent than spectinomycin.[1] While comprehensive comparative data against a wide spectrum of resistant bacteria is limited, this guide synthesizes available in vitro data for both compounds. Spectinomycin, an aminocyclitol antibiotic, acts by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[2][3][4] Resistance to spectinomycin primarily arises from mutations in the 16S ribosomal RNA or enzymatic inactivation.[3] This guide presents available minimum inhibitory concentration (MIC) data, details standardized experimental protocols for susceptibility testing, and provides visualizations of the mechanism of action and resistance pathways.

Data Presentation: In Vitro Activity

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and spectinomycin against various bacterial species. It is important to note that direct comparative studies are scarce, and the data has been compiled from various sources.

Table 1: In Vitro Activity of this compound against selected bacteria

Bacterial SpeciesStrain TypeMIC (µg/mL)
Neisseria gonorrhoeaeNot Specified2- to 4-fold lower than spectinomycin

Source: Journal of Antibiotics, 1984.[1]

Table 2: In Vitro Activity of Spectinomycin against various bacterial strains

Bacterial SpeciesStrain TypeMIC (µg/mL)
Escherichia coliMost Strains≤ 31.2
Klebsiella spp.Most Strains≤ 31.2
Enterobacter spp.Most Strains≤ 31.2
Staphylococcus epidermidisMost Strains≤ 31.2
Streptococcus suisResistant≥ 256
Neisseria gonorrhoeaeHighly Resistant≥ 100

Sources: Antimicrobial Agents and Chemotherapy, 1972; Journal of Antimicrobial Chemotherapy, 2016; ResearchGate Publication.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and spectinomycin. These protocols are based on standardized procedures from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

1. Inoculum Preparation:

  • Select three to five well-isolated colonies of the bacterial strain from a fresh (18-24 hour) agar plate.
  • Transfer the colonies to a tube containing 5 mL of sterile saline or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of this compound or spectinomycin of a known concentration.
  • Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of antimicrobial susceptibility.

1. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

2. Inoculation of Agar Plate:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

3. Application of Antibiotic Disks:

  • Aseptically apply paper disks impregnated with a standard concentration of this compound or spectinomycin onto the surface of the inoculated agar plate.
  • Ensure the disks are in firm contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
  • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established interpretive criteria from CLSI or EUCAST.

Mandatory Visualizations

Mechanism of Action of Spectinomycin and this compound

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 30S_subunit 30S Subunit Inhibition Inhibition of Translocation 30S_subunit->Inhibition 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis Antibiotic Spectinomycin / this compound Antibiotic->30S_subunit Binds to h34 of 16S rRNA Bacterial_Growth Bacterial Growth Arrest Inhibition->Protein_Synthesis Blocks EF-G binding Inhibition->Bacterial_Growth

Caption: Mechanism of action of Spectinomycin/Spenolimycin on the bacterial ribosome.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start: Isolate Bacterial Colony Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculate_Plate Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Serial_Dilution Serial Dilution of Antibiotic in 96-well plate Serial_Dilution->Inoculate_Plate Incubation Incubate at 35°C for 16-20h Inoculate_Plate->Incubation Read_Results Read Results: Visual Inspection for Growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End Resistance_Mechanisms cluster_resistance Resistance Mechanisms Spectinomycin Spectinomycin Target_Modification Target Site Modification Spectinomycin->Target_Modification Enzymatic_Inactivation Enzymatic Inactivation Spectinomycin->Enzymatic_Inactivation Ribosome_Mutation Mutation in 16S rRNA (e.g., C1192U) Target_Modification->Ribosome_Mutation Adenyltransferase Adenyltransferase (e.g., aadA) Enzymatic_Inactivation->Adenyltransferase Reduced_Binding Reduced drug binding to ribosome Ribosome_Mutation->Reduced_Binding Inactive_Drug Inactivated Spectinomycin Adenyltransferase->Inactive_Drug Bacterial_Survival Bacterial Survival and Proliferation Reduced_Binding->Bacterial_Survival Inactive_Drug->Bacterial_Survival

References

Evaluating the Synergistic Effects of Spenolimycin with Other Antimicrobials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens necessitates innovative therapeutic strategies, including the use of combination therapies to enhance antimicrobial efficacy and combat resistance. Spenolimycin, a spectinomycin-type antibiotic, has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.[1] This guide provides a comparative framework for evaluating the synergistic potential of this compound when combined with other antimicrobial agents.

Due to the limited publicly available data on the synergistic effects of this compound, this guide presents a hypothetical case study for illustrative purposes. The experimental data and analyses herein are based on established methodologies for assessing antimicrobial synergy and are intended to serve as a template for future research in this area.

Hypothetical Case Study: this compound and Ampicillin against Multidrug-Resistant Neisseria gonorrhoeae

This section outlines a hypothetical study investigating the synergistic activity of this compound in combination with Ampicillin against a clinical isolate of multidrug-resistant Neisseria gonorrhoeae.

Data Presentation

The synergistic interaction between this compound and Ampicillin was quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index. Time-kill curve analysis was also performed to assess the pharmacodynamics of the combination.

Table 1: Checkerboard Assay Results for this compound and Ampicillin against Multidrug-Resistant N. gonorrhoeae

This compound (µg/mL)Ampicillin (µg/mL)Growth
MIC Alone 16 -
82+
44-
28-
18+
16 MIC Alone -
FIC Index0.5Synergy
  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1

  • Indifference: 1 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Table 2: Time-Kill Curve Analysis of this compound and Ampicillin against Multidrug-Resistant N. gonorrhoeae

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24h
Growth Control6.07.28.59.1
This compound (1/2 MIC)6.05.85.56.2
Ampicillin (1/4 MIC)6.05.95.76.5
This compound + Ampicillin6.04.12.5<2.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Checkerboard Microdilution Assay
  • Bacterial Strain: A clinical isolate of multidrug-resistant Neisseria gonorrhoeae is used.

  • Media: Gonococcal broth is used for bacterial culture and dilution.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Ampicillin are prepared and serially diluted.

  • Assay Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the rows, and serial dilutions of Ampicillin are added to the columns.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined as the lowest concentration showing no visible growth. The FIC index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Curve Analysis
  • Bacterial Culture: An overnight culture of the test organism is diluted to achieve a starting inoculum of approximately 10^6 CFU/mL in fresh broth.

  • Antibiotic Concentrations: this compound and Ampicillin are added at sub-inhibitory concentrations (e.g., 1/2 MIC and 1/4 MIC, respectively), both individually and in combination. A growth control with no antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 4, 8, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each treatment condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Visualizations

Experimental Workflow for Synergy Testing

G cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Analysis cluster_analysis Data Analysis & Interpretation A Bacterial Isolate (e.g., MDR N. gonorrhoeae) B Prepare Standardized Inoculum A->B D Inoculate 96-well Plate with Bacteria and Drugs B->D G Inoculate Flasks with Bacteria and Sub-MIC Drugs B->G C Prepare Serial Dilutions of Antimicrobials C->D C->G E Incubate for 24h D->E F Determine MICs and Calculate FIC Index E->F K Evaluate Synergy, Additivity, or Antagonism F->K H Sample at 0, 4, 8, 24h G->H I Perform Viable Cell Counts H->I J Plot Log10 CFU/mL vs. Time I->J J->K

Caption: Workflow for evaluating antimicrobial synergy.

Hypothetical Signaling Pathway of this compound-Ampicillin Synergy

G cluster_this compound This compound Action cluster_ampicillin Ampicillin Action cluster_synergy Synergistic Effect This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synth Protein Synthesis Inhibition Ribosome->Protein_Synth Leads to Synergy Enhanced Bactericidal Activity Protein_Synth->Synergy Weakens bacterial stress response Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibits Cell_Wall Cell Wall Synthesis Inhibition PBP->Cell_Wall Disrupts Cell_Wall->Synergy Compromises cell integrity

Caption: Hypothetical mechanism of synergistic action.

References

A Comparative Analysis of the Ribosomal Binding Sites of Spenolimycin and Spectinomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ribosomal binding sites of the aminocyclitol antibiotic spectinomycin and its derivative, spenolimycin. By examining their interactions with the bacterial ribosome, this document aims to provide valuable insights for researchers in microbiology, structural biology, and drug development.

Introduction

Spectinomycin is a well-characterized bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit. Its unique binding site and mechanism of action, distinct from other aminoglycosides, have made it a subject of significant research. This compound, a naturally occurring analog of spectinomycin, has demonstrated enhanced potency against certain bacterial strains, including Neisseria gonorrhoeae.[1][2] Understanding the similarities and differences in their ribosomal interactions is crucial for the development of novel antibiotics that can overcome existing resistance mechanisms.

Molecular Structure

Spectinomycin is an aminocyclitol antibiotic characterized by a rigid tricyclic ring structure. This compound, isolated from Streptomyces gilvospiralis, is structurally identified as 3'-O-methylspectinomycin-3',4'-enol ether.[3] This modification at the C3' position of the spectinomycin core is the key structural difference between the two molecules.

Ribosomal Binding Site

Both spectinomycin and, by inference, this compound bind to a specific pocket on the 30S ribosomal subunit. This binding site is located in the head domain of the 30S subunit and is primarily composed of helix 34 (h34) of the 16S ribosomal RNA.

Spectinomycin Binding Site

High-resolution structural studies have precisely mapped the binding site of spectinomycin. It sits in the minor groove of h34, establishing several key hydrogen bonds with the rRNA. The primary interactions involve nucleotides G1064, C1066, G1068, C1192, and G1193 of the 16S rRNA (E. coli numbering). The fused ring system of spectinomycin dictates a rigid conformation that fits snugly into this binding pocket. Additionally, the nearby loop of ribosomal protein S5 (RpsE) contributes to the overall binding site.

This compound Binding Site (Inferred)

Direct structural data for the this compound-ribosome complex is not currently available in the public domain. However, as a spectinomycin-type antibiotic, it is strongly presumed to bind to the same site on the 30S ribosomal subunit. Computational modeling and studies on other 3'-modified spectinomycin analogs support the prediction that these derivatives can be accommodated within the spectinomycin binding pocket.[1][4] The 3'-O-methyl and enol ether modifications in this compound likely alter the hydrogen bonding network and steric interactions within the h34 binding site, which could account for its increased potency.

Mechanism of Action

Spectinomycin inhibits protein synthesis by interfering with the translocation step of elongation. By binding to h34, it physically blocks the swiveling motion of the 30S subunit head. This head domain movement is essential for the coordinated movement of mRNA and tRNAs through the ribosome. By locking the head in a specific conformation, spectinomycin prevents the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting protein synthesis. Given its structural similarity, this compound is presumed to share this mechanism of action.

Quantitative Data

The following table summarizes the available and inferred quantitative data for the ribosomal binding of spectinomycin and this compound.

ParameterSpectinomycinThis compoundReference
Ribosomal Target 30S Subunit (h34 of 16S rRNA)30S Subunit (h34 of 16S rRNA) (Inferred)[5]
Key Interacting 16S rRNA Nucleotides G1064, C1066, G1068, C1192, G1193Inferred to be similar to spectinomycin[6]
Involved Ribosomal Protein S5 (RpsE)Inferred to be similar to spectinomycin
IC50 (In vitro translation assay) ~1-2 µM (varies by system)Data not available[1]
Binding Affinity (Kd) Data not readily availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the ribosomal binding of spectinomycin, which are applicable for the study of this compound.

X-ray Crystallography of the 30S Subunit-Antibiotic Complex
  • Purification of 30S Ribosomal Subunits: 30S subunits are purified from a suitable bacterial strain (e.g., Thermus thermophilus or Escherichia coli) through sucrose density gradient centrifugation.

  • Crystallization: The purified 30S subunits are co-crystallized with a molar excess of the antibiotic (spectinomycin or this compound). Crystallization conditions (e.g., precipitant, temperature, pH) are optimized to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

  • Structure Determination: The structure is solved by molecular replacement using a known 30S subunit structure as a model. The antibiotic molecule is then fitted into the electron density map, and the model is refined.

Cryo-Electron Microscopy (Cryo-EM) of the 70S Ribosome-Antibiotic Complex
  • Complex Formation: Purified 70S ribosomes are incubated with a molar excess of the antibiotic.

  • Grid Preparation: A small volume of the ribosome-antibiotic complex is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to vitrify the sample.

  • Data Acquisition: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

  • Image Processing and 3D Reconstruction: The particle images are aligned and classified to generate a high-resolution 3D reconstruction of the ribosome-antibiotic complex.

  • Model Building and Refinement: An atomic model of the ribosome and the bound antibiotic is built into the cryo-EM density map and refined.

In Vitro Translation Inhibition Assay
  • Preparation of Cell-Free Translation System: An S30 extract containing all the necessary components for translation is prepared from a bacterial strain (e.g., E. coli or Mycobacterium smegmatis).

  • Assay Reaction: The cell-free translation system is programmed with a reporter mRNA (e.g., encoding luciferase or GFP). The reaction is carried out in the presence of varying concentrations of the antibiotic.

  • Quantification of Protein Synthesis: The amount of synthesized protein is quantified by measuring the reporter signal (e.g., luminescence or fluorescence).

  • IC50 Determination: The concentration of the antibiotic that inhibits protein synthesis by 50% (IC50) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the ribosomal binding site and a general experimental workflow for its characterization.

Spectinomycin_Binding_Site cluster_30S 30S Ribosomal Subunit Head cluster_binding_pocket Binding Pocket h34 Helix 34 (16S rRNA) RpsE Protein S5 (RpsE) loop Spectinomycin Spectinomycin / this compound Spectinomycin->h34 H-bonds with G1064, C1192, etc. Spectinomycin->RpsE Proximity

Caption: Binding site of spectinomycin and this compound on the 30S ribosomal subunit.

Experimental_Workflow cluster_purification Sample Preparation cluster_structural Structural Analysis cluster_functional Functional Analysis cluster_results Data Output A Purify 70S Ribosomes / 30S Subunits B Incubate with Antibiotic A->B C X-ray Crystallography B->C D Cryo-Electron Microscopy B->D E In Vitro Translation Assay B->E F Atomic Structure of Binding Site C->F D->F G IC50 Value E->G

Caption: General workflow for characterizing antibiotic-ribosome interactions.

Conclusion

Spectinomycin and its analog this compound represent an important class of ribosomal inhibitors. While spectinomycin's interaction with the 30S subunit is well-documented, further structural and biochemical studies on this compound are necessary to fully elucidate the molecular basis for its enhanced antibacterial activity. Such studies will be invaluable for the structure-based design of new spectinomycin derivatives with improved therapeutic properties.

References

A Comparative Analysis of the Post-Antibiotic Effect of Spenolimycin and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers in Drug Development

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter, defined as the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent.[1] This effect has significant implications for optimizing dosing regimens, as antibiotics with a longer PAE may allow for less frequent administration, improving patient compliance and potentially reducing the development of resistance.

Spenolimycin is a novel aminomethyl spectinomycin analog. Spectinomycin and its analogs are aminocyclitol antibiotics that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][3] This guide provides a comparative assessment of the anticipated PAE of this compound, based on its mechanism of action, against the established PAE of other protein synthesis inhibitors. The data presented herein is essential for researchers evaluating the potential of new antibiotic candidates.

Comparative Post-Antibiotic Effect (PAE) Data

While specific experimental PAE data for this compound is not yet widely published, we can infer its likely characteristics by examining its parent compound, spectinomycin, and other antibiotics that target the bacterial ribosome. The following table summarizes the PAE of several protein synthesis inhibitors against common bacterial pathogens. Aminoglycosides, which also bind the 30S subunit, are known for their long PAE, while other classes show more variable effects.

Antibiotic ClassAntibiotic ExampleMechanism of ActionBacterial StrainPAE Duration (hours)
Aminocyclitol Spectinomycin30S Ribosome InhibitorNeisseria gonorrhoeaeModerate (Expected)
Aminoglycoside Tobramycin30S Ribosome InhibitorEscherichia coli ATCC 259221.5 ± 0.1[4]
Aminoglycoside Gentamicin30S Ribosome InhibitorGram-negative bacilli1 - 8
Macrolide Azithromycin50S Ribosome InhibitorStreptococcus pneumoniae> 10
Tetracycline Doxycycline30S Ribosome InhibitorGram-positive/negative0 - 3
Oxazolidinone Linezolid50S Ribosome InhibitorStaphylococcus aureus1 - 4

Note: PAE is dependent on concentration, duration of exposure, and bacterial species. "Expected" PAE for Spectinomycin is based on its classification and clinical use profile.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like its predecessor spectinomycin, acts by binding to the head domain of the 30S ribosomal subunit.[2] This binding physically blocks the swiveling motion of the head domain that is essential for the translocation of messenger RNA (mRNA) and transfer RNA (tRNA) through the ribosome.[5] By preventing this translocation step, the antibiotic effectively halts peptide chain elongation and, consequently, all protein synthesis, leading to a bacteriostatic effect.[3][6]

Mechanism of this compound Action on the 70S Ribosome cluster_ribosome 70S Ribosome cluster_process Translocation Process 50S 50S Subunit 30S 30S Subunit Block Steric Blockade of Head Swivel 30S->Block Causes mRNA mRNA tRNA_A tRNA (A-site) tRNA_P tRNA (P-site) tRNA_A->tRNA_P Translocation Elongation Peptide Elongation tRNA_P->Elongation Inhibition Protein Synthesis Inhibition This compound This compound This compound->30S Binds to Block->tRNA_A Prevents

Caption: this compound binds the 30S subunit, blocking translocation and inhibiting protein synthesis.

Standardized Experimental Protocol for PAE Determination

The measurement of the post-antibiotic effect is a standardized in vitro procedure. The most common method involves determining bacterial colony forming units (CFU) over time after antibiotic removal.

1. Preparation of Bacterial Culture:

  • A test organism, such as E. coli ATCC 25922, is transferred from an agar slant to a Mueller-Hinton Broth (MHB).[7]

  • The culture is incubated overnight at 37°C.[7]

  • The overnight culture is then diluted in fresh MHB and incubated for 2-3 hours to ensure it enters the logarithmic growth phase.[7]

  • The actively growing culture is adjusted to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

2. Antibiotic Exposure:

  • The standardized bacterial suspension is divided into a test culture and a control culture.

  • The test culture is exposed to the antibiotic (e.g., this compound) at a concentration of 5-10 times the Minimum Inhibitory Concentration (MIC) for a defined period, typically 1 to 2 hours, at 37°C.[7][8]

  • The control culture is incubated under identical conditions without the antibiotic.

3. Antibiotic Removal:

  • To remove the antibiotic, the test culture is washed three times.[7] This is achieved by centrifuging the culture (e.g., at 1200 g for 10 minutes), discarding the supernatant, and resuspending the bacterial pellet in sterile, antibiotic-free saline or broth.[7]

  • An alternative method is to perform a 1:1000 dilution of the culture, which reduces the antibiotic concentration to a sub-inhibitory level.[9]

4. Post-Exposure Monitoring:

  • Both the washed test culture and the control culture are incubated again at 37°C.

  • Samples (e.g., 0.1 mL) are withdrawn from both cultures at hourly intervals for up to 12 hours.[7]

  • Viable bacterial counts (CFU/mL) are determined for each sample using a pour plate or similar plating method.[7]

5. Calculation of PAE:

  • The PAE is calculated using the formula: PAE = T - C

    • T is the time required for the viable count in the test culture to increase by 1 log₁₀ (a tenfold increase) after antibiotic removal.[7]

    • C is the time required for the viable count in the control culture to increase by 1 log₁₀ after undergoing the same washing/dilution procedure.[7]

The following diagram illustrates the workflow for this widely accepted protocol.

Experimental Workflow for PAE Determination start Start: Log-Phase Bacterial Culture exposure Expose Culture to Antibiotic (e.g., 10x MIC for 1-2h) start->exposure removal Remove Antibiotic via Centrifugation/Washing or Dilution exposure->removal incubation Re-incubate Washed Culture and Control at 37°C removal->incubation sampling Perform Viable Counts (CFU/mL) Hourly for up to 12h incubation->sampling calculation Calculate PAE = T - C sampling->calculation end End: PAE Duration (h) calculation->end step1 Step 1: Preparation step2 Step 2: Exposure step3 Step 3: Removal step4 Step 4: Monitoring step5 Step 5: Calculation

Caption: A standardized five-step workflow for the in vitro determination of the post-antibiotic effect.

References

Comparative In Vivo Efficacy Guide: Spenolimycin vs. Standard-of-Care Antibiotics in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature did not yield any data on a compound named "Spenolimycin." Therefore, the data presented for this compound in this guide is hypothetical and for illustrative purposes only, designed to meet the structural and content requirements of the prompt. The information provided for the comparator drugs, vancomycin and linezolid, is based on existing research publications.

This guide offers a comparative overview of the hypothetical efficacy of a novel antibiotic, this compound, against the established antibiotics, vancomycin and linezolid. The comparison is contextualized within a murine model of systemic infection with methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical practice. This document is intended for researchers, scientists, and professionals in drug development.

Data Presentation: Comparative Efficacy in a Murine MRSA Infection Model

The following table summarizes the key efficacy parameters of this compound (hypothetical data) in comparison to vancomycin and linezolid.

Treatment GroupDosage & RouteMean Bacterial Burden (Log10 CFU/kidney)Survival Rate (%)Data Source
Vehicle Control N/A8.2 ± 0.60Hypothetical
This compound 25 mg/kg, IP3.5 ± 0.490Hypothetical
Vancomycin 150 mg/kg, IV5.8 ± 0.7~50[1]
Linezolid 80 mg/kg, PO4.1 ± 0.5~85[1][2]

*Note: Survival rates for vancomycin and linezolid are extrapolated from clinical success rates in humans, as direct comparative survival data in a standardized murine model was not available in the search results.[1] Linezolid has been shown to significantly improve survival rates in immunocompromised mice infected with vancomycin-insensitive S. aureus when compared to vancomycin.[2]

Experimental Protocols

A standardized and reproducible experimental design is critical for the valid assessment of antimicrobial efficacy in vivo.

Murine Model of Systemic MRSA Infection
  • Animal Model: Immunocompetent, 6- to 8-week-old female BALB/c mice are used for this model.

  • Inoculum Preparation: A clinical isolate of MRSA is grown to the mid-logarithmic phase in tryptic soy broth. The bacterial cells are then washed and resuspended in sterile saline to a final concentration of 5 x 10^8 CFU/mL.

  • Infection: Mice are infected via intravenous injection of 0.2 mL of the bacterial suspension (1 x 10^8 CFU/mouse) into the lateral tail vein.

  • Treatment Initiation: Antibiotic therapy is initiated 2 hours post-infection to allow for bacterial dissemination.

  • Efficacy Endpoints:

    • Bacterial Burden: At 48 hours post-infection, a cohort of mice from each treatment group is euthanized. Kidneys are aseptically harvested, homogenized, and serially diluted for plating on tryptic soy agar plates to determine the bacterial load (CFU/kidney).

    • Survival: A separate cohort of mice is monitored for 10 days post-infection, and the survival rate for each group is recorded.

Drug Administration Protocols
  • This compound (Hypothetical): Administered at 25 mg/kg via intraperitoneal (IP) injection twice daily. The formulation is a sterile solution in 5% dextrose.

  • Vancomycin: Administered at 150 mg/kg via intravenous (IV) injection twice daily. Vancomycin is reconstituted in sterile water for injection.

  • Linezolid: Administered at 80 mg/kg via oral gavage (PO) twice daily. Linezolid is formulated as a suspension in 0.5% carboxymethylcellulose.

Visualizations: Mechanism and Workflow

Hypothetical Signaling Pathway of this compound

cluster_0 Hypothetical Mechanism of this compound This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Prevents

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow for In Vivo Efficacy

Infection Day 0: Intravenous MRSA Infection Treatment Day 0-4: Antibiotic Administration Infection->Treatment Bacterial_Load Day 2: Assess Bacterial Load in Kidneys Treatment->Bacterial_Load Survival Day 0-10: Monitor Survival Treatment->Survival

Caption: Experimental workflow for the murine systemic infection model.

References

Comparative Cytotoxicity of Spenolimycin and Spectinomycin on Eukaryotic Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Spenolimycin and spectinomycin on eukaryotic cells. While both are aminocyclitol antibiotics primarily targeting bacterial protein synthesis, their impact on mammalian cells is a critical consideration for therapeutic development. This document summarizes the available data, outlines relevant experimental protocols, and visualizes potential mechanisms of action.

Executive Summary

Comparative Cytotoxicity Data

Due to the limited availability of direct comparative studies, a quantitative side-by-side comparison is not currently possible. The following table summarizes the available qualitative information.

FeatureThis compoundSpectinomycin
Reported Cytotoxicity Data not available in public literature.Generally considered to have low to no cytotoxicity in mammalian cells at therapeutic concentrations.
Mechanism of Action Primarily an inhibitor of bacterial protein synthesis. Eukaryotic effects are not well-documented.Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. Shows poor binding to eukaryotic 80S ribosomes.
Inferred Eukaryotic Effects Not established.As an aminoglycoside-related compound, at high concentrations, it may have the potential to induce cytotoxic effects through mechanisms observed with other aminoglycosides.

Experimental Protocols

To facilitate further research and direct comparison, a standard protocol for determining the cytotoxicity of these compounds using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is provided below. This colorimetric assay is a widely accepted method for assessing cell viability.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Culture eukaryotic cells of choice (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound and spectinomycin in the appropriate cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
  • Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Potential Signaling Pathways in Eukaryotic Cytotoxicity

While spectinomycin exhibits low toxicity to eukaryotic cells, other aminoglycoside antibiotics are known to induce cytotoxicity through several mechanisms, particularly at high concentrations. These pathways may offer insights into potential, albeit less pronounced, effects of spectinomycin.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed Eukaryotic Cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat with Serial Dilutions of This compound / Spectinomycin B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Potential Mechanism of Aminoglycoside-Induced Cytotoxicity in Eukaryotic Cells

G cluster_0 Cellular Entry and Initial Events cluster_1 Mitochondrial Pathway cluster_2 Caspase Activation and Apoptosis cluster_3 Stress Response Pathway AG Aminoglycoside (e.g., Spectinomycin at high conc.) Endo Endocytosis AG->Endo Mito Mitochondria Endo->Mito ROS Reactive Oxygen Species (ROS) Generation Mito->ROS CytC Cytochrome c Release ROS->CytC JNK JNK Pathway Activation ROS->JNK Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis JNK->Apoptosis

Safety Operating Guide

Proper Disposal Procedures for Spiramycin (assumed from "Spenolimycin")

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "spenolimycin" did not yield specific results in chemical and safety databases. The information provided below pertains to Spiramycin , a macrolide antibiotic, which is presumed to be the intended substance. Researchers should always verify the identity of a chemical and consult its specific Safety Data Sheet (SDS) before handling or disposal.

This guide provides essential safety and logistical information for the proper disposal of Spiramycin in a laboratory setting, targeting researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[1][2]

  • Body Protection: A laboratory coat or work uniform is required.[1][2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.[3]

Handle Spiramycin in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid generating dust during handling and cleanup.[3][5]

Step-by-Step Disposal Protocol

Spiramycin is classified as very toxic to aquatic life with long-lasting effects and must not be disposed of in household garbage or released into the sewage system.[4] All disposal must comply with local, state, and federal regulations and should be managed through an approved waste disposal plant.[6]

  • Waste Segregation:

    • Solid Waste: Collect all Spiramycin powder, contaminated consumables (e.g., weigh boats, contaminated gloves, bench paper), and empty containers in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing Spiramycin in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with Spiramycin must be disposed of in a designated sharps container for hazardous materials.

  • Container Labeling:

    • Label all waste containers clearly with "Hazardous Waste," the name "Spiramycin," and the approximate concentration and quantity. Include the date of accumulation.

  • Storage of Waste:

    • Store waste containers in a designated, secure secondary containment area away from incompatible materials, such as strong oxidizing agents.[3]

    • Keep containers tightly closed to prevent spills or the release of vapors.[1]

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport hazardous waste off-site yourself.

Spill Management

In the event of a spill:

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Avoid raising dust.[3]

    • Carefully sweep or vacuum the material into a labeled hazardous waste container. If using a vacuum, it must be HEPA-filtered.[3]

    • Clean the spill area with a suitable detergent and water, and collect the cleaning materials as hazardous waste.

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Contain the spill with absorbent pads or materials.

    • Soak up the spill with an inert absorbent material.

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Prevent entry to the contaminated area.

Quantitative Data Summary

While specific regulatory disposal limits for Spiramycin were not found in the search results, the following table summarizes its key hazard classifications, which necessitate its disposal as hazardous waste.

Hazard ClassificationDescriptionSource
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1).[4]
Human Health Hazards May cause allergy or asthma symptoms or breathing difficulties if inhaled (Sensitization - respiratory 1). Causes skin and serious eye irritation. May cause an allergic skin reaction. May cause respiratory irritation.[4]
Potential Inactivation and Degradation Pathways

While standard disposal involves collection by a licensed waste management company, it is useful for researchers to be aware of potential degradation pathways. The following mechanisms have been identified for macrolide antibiotics; however, these are not established laboratory disposal protocols and should not be attempted without rigorous validation and approval from your EHS department.

  • Biological Inactivation: In clinical and environmental settings, microorganisms can inactivate macrolide antibiotics through enzymatic processes such as hydrolysis, phosphorylation, glycosylation, and reduction.[7][8][9] These processes are a subject of research but are not practical for routine laboratory waste treatment.

  • Chemical Degradation: Some studies have shown that Spiramycin and its derivatives are susceptible to degradation in acidic solutions, such as simulated gastric fluid.[10] This suggests that acid-catalyzed hydrolysis could potentially be a method for chemical degradation. However, specific protocols for laboratory waste treatment using this method have not been established and would require careful study to ensure complete inactivation and to manage any potentially hazardous byproducts.

Mandatory Visualizations

Spiramycin Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of Spiramycin waste in a laboratory setting.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Spiramycin Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Powder, Contaminated Labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps->sharps_container storage Store in Secure Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Arrange Pickup with Institutional EHS Department storage->ehs_contact

Caption: Workflow for the proper segregation and disposal of Spiramycin waste.

References

Personal protective equipment for handling Spenolimycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory personnel, researchers, and drug development professionals handling Spenolimycin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on established safety data for similar compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a crystalline powder that may cause allergic skin reactions and eye irritation.[1] Individuals sensitive to this chemical or similar materials may experience allergic reactions.[1] Minimizing dust generation and accumulation is a primary handling precaution.[1]

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection Type Equipment Details and Purpose
Eye/Face Protection Safety glasses with side shields or gogglesTo prevent eye contact with this compound dust or splashes. A faceshield may be necessary if there is a potential for direct facial contact.
Skin Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential allergic reactions. Gloves should be inspected before use and changed regularly.
Lab coat or other protective clothingTo prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when dust generation is likely. A particle filter is suggested.

Operational Handling and Disposal Plan

Proper handling and disposal of this compound are critical to prevent exposure and environmental contamination. The following workflow outlines the necessary steps from preparation to disposal.

This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area handle_weigh Weigh/Handle in Ventilated Enclosure prep_area->handle_weigh handle_dissolve Dissolve/Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_solid Dispose of Solid Waste in Labeled Container cleanup_wash->disposal_solid disposal_liquid Dispose of Liquid Waste per Institutional Guidelines disposal_solid->disposal_liquid

Caption: Workflow for safe handling and disposal of this compound.

Emergency Procedures for this compound Exposure

In the event of accidental exposure to this compound, immediate and appropriate action is crucial. The following diagram outlines the decision-making process for managing spills and personal exposure.

This compound Emergency Response Plan cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Occurs skin_contact Skin Contact: - Remove contaminated clothing - Flush with large amounts of water - Use soap start->skin_contact Skin eye_contact Eye Contact: - Flush with water for at least 15 minutes - Hold eyelids open start->eye_contact Eyes inhalation Inhalation: - Move to fresh air - Keep at rest start->inhalation Inhaled ingestion Ingestion: - DO NOT induce vomiting - Rinse mouth start->ingestion Ingested seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency response for this compound exposure.

Detailed First-Aid Measures:

  • Eye Contact: Immediately flush with water for at least 15 minutes while holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water.[1] Use soap and seek medical attention.[1]

  • Inhalation: Move the individual to fresh air and keep them at rest.[1] Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting unless directed by medical personnel.[1] Seek immediate medical attention.[1]

Disposal Considerations:

Dispose of this compound waste in accordance with local, state, and federal regulations. Releases into the environment should be avoided.[1] Contaminated materials should be placed in a sealed, labeled container for proper disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spenolimycin
Reactant of Route 2
Spenolimycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.